Zamifenacin fumarate
Description
Properties
IUPAC Name |
(3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3.C4H4O4/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25;5-3(6)1-2-4(7)8/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHKTAIGYOVZEZ-ZHWJIHCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127308-98-9 | |
| Record name | Zamifenacin fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127308989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZAMIFENACIN FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCS9BM2UNR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Zamifenacin Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zamifenacin, also known as UK-76,654, is a competitive antagonist with high selectivity for the muscarinic M3 receptor subtype.[1][2][3] Its primary mechanism of action involves the blockade of acetylcholine-induced signaling pathways, particularly in smooth muscle, leading to muscle relaxation. This gut-selective antagonist has been investigated for its therapeutic potential in disorders characterized by smooth muscle hypermotility, such as irritable bowel syndrome (IBS).[3][4] This guide provides a detailed examination of zamifenacin's receptor binding profile, functional antagonism, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: M3 Receptor Antagonism
Zamifenacin functions as a surmountable, competitive antagonist at muscarinic acetylcholine receptors, with a pronounced selectivity for the M3 subtype. Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 receptor, specifically, is predominantly coupled to the Gq class of G proteins.
Upon binding to the M3 receptor, zamifenacin prevents acetylcholine from activating the receptor. This blockade inhibits the canonical Gq-mediated signaling cascade, which is crucial for smooth muscle contraction. In the absence of zamifenacin, acetylcholine binding to the M3 receptor initiates a conformational change, activating the Gq protein. The activated α-subunit of Gq then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a primary trigger for the contraction of smooth muscle cells.
By competitively inhibiting acetylcholine at the M3 receptor, zamifenacin effectively halts this entire signaling pathway, preventing the rise in intracellular calcium and thereby promoting smooth muscle relaxation. This action is the basis for its ability to reduce colonic motility.
Signaling Pathway Diagram
Caption: Zamifenacin blocks the M3 receptor, inhibiting the Gq/PLC pathway and muscle contraction.
Quantitative Pharmacological Data
Zamifenacin's pharmacological profile is defined by its binding affinity (pKi) and functional antagonist activity (pA2). The pKi value is the negative logarithm of the inhibition constant (Ki), indicating the affinity of the antagonist for the receptor in radioligand binding assays. The pA2 value represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, determined from functional assays.
Table 1: Zamifenacin Radioligand Binding Affinities (pKi)
This table summarizes the binding affinity of zamifenacin for various muscarinic receptor subtypes as determined by competitive radioligand binding studies.
| Receptor Subtype | Tissue/Cell Source | pKi Value (mean ± SEM) | Reference(s) |
| M1 | Rat Cerebral Cortex | 7.90 ± 0.08 | |
| M2 | Rat Myocardium | 7.93 ± 0.13 | |
| M3 | Rat Submaxillary Gland | 8.52 ± 0.04 | |
| M4 | Rabbit Lung | 7.78 ± 0.04 | |
| M5 | Human (cloned) | Slightly lower affinity than M3 |
Note: Data from various sources show high consistency. Zamifenacin consistently displays the highest affinity for the M3 receptor subtype.
Table 2: Zamifenacin Functional Antagonist Affinities (pA2 / Apparent Affinity)
This table presents the functional antagonist activity of zamifenacin in various isolated tissue preparations, which are rich in specific muscarinic receptor subtypes.
| Tissue Preparation | Putative Receptor Subtype(s) | Apparent Affinity Value (pA2/pK) | Reference(s) |
| Guinea-pig Ileum | M3 | 9.31 ± 0.06 | |
| Guinea-pig Oesophageal Muscularis Mucosae | M3 | 8.84 ± 0.04 | |
| Guinea-pig Trachea | M3 | 8.16 ± 0.04 | |
| Guinea-pig Salivary Gland | M3 | 7.97 | |
| Guinea-pig Urinary Bladder | M3 | 7.57 ± 0.15 | |
| Guinea-pig Left Atria | M2 | 6.60 ± 0.04 | |
| Canine Saphenous Vein | M1 | 7.93 ± 0.09 | |
| Rabbit Vas Deferens | M1 / M4 | 78-fold lower than ileum M3 |
Note: The data highlight zamifenacin's potent antagonism at M3 receptors in the guinea-pig ileum and a significant selectivity (over 100-fold) for these receptors compared to M2 receptors in the atria.
Experimental Protocols
The characterization of zamifenacin's mechanism of action relies on standardized in vitro pharmacological assays.
Radioligand Competitive Binding Assay
This protocol is a representative method for determining the binding affinity (Ki) of zamifenacin for muscarinic receptor subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of zamifenacin by measuring its ability to compete with a radiolabeled antagonist for receptor binding.
Materials:
-
Tissue Homogenates: Preparations from tissues known to be enriched in specific receptor subtypes (e.g., rat cerebral cortex for M1, rat heart for M2, rat submaxillary gland for M3).
-
Radioligand: [3H]-N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: Zamifenacin fumarate at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Assay Buffer: Phosphate-buffered saline (PBS) or similar physiological buffer.
-
Instrumentation: Scintillation counter, glass fiber filters.
Methodology:
-
Membrane Preparation: Tissue is homogenized in ice-cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.
-
Assay Incubation: Aliquots of the membrane preparation are incubated in tubes containing the radioligand ([3H]NMS at a fixed concentration, typically near its Kd), assay buffer, and either vehicle, varying concentrations of zamifenacin, or the non-specific binding control (atropine).
-
Equilibration: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed quickly with ice-cold buffer to remove residual unbound ligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity (disintegrations per minute, DPM) is measured using a scintillation counter.
-
Data Analysis: The concentration of zamifenacin that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay to determine zamifenacin's Ki value.
In Vitro Functional Assay (Organ Bath)
This protocol is a representative method for determining the functional antagonist potency (pA2) of zamifenacin.
Objective: To quantify the antagonistic effect of zamifenacin against an agonist-induced smooth muscle contraction.
Materials:
-
Tissue Preparation: A strip of smooth muscle tissue, such as guinea-pig ileum, mounted in an organ bath.
-
Physiological Salt Solution (PSS): E.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Agonist: A muscarinic agonist such as carbachol or acetylcholine.
-
Antagonist: this compound.
-
Instrumentation: Organ bath, isometric force transducer, data acquisition system.
Methodology:
-
Tissue Mounting: The isolated tissue is suspended in the organ bath containing PSS under a resting tension (e.g., 1 g) and allowed to equilibrate for at least 60 minutes.
-
Agonist Concentration-Response Curve (CRC) - Control: A cumulative CRC is generated by adding increasing concentrations of the agonist to the bath and recording the resulting contractile force until a maximal response is achieved. The tissue is then washed repeatedly to return to baseline.
-
Incubation with Antagonist: The tissue is incubated with a fixed concentration of zamifenacin for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.
-
Agonist CRC in Presence of Antagonist: A second cumulative agonist CRC is generated in the presence of zamifenacin.
-
Schild Analysis: Steps 2-4 are repeated with several different concentrations of zamifenacin. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. For a competitive antagonist, the slope should be close to 1.0, and the x-intercept provides the pA2 value.
Conclusion
Zamifenacin is a potent and selective competitive antagonist of the muscarinic M3 receptor. Its mechanism of action is centered on the blockade of the Gq/PLC/IP3 signaling cascade, which prevents acetylcholine-induced increases in intracellular calcium and subsequent smooth muscle contraction. This M3-selectivity, particularly in gut tissues, underpins its therapeutic rationale for treating disorders of gastrointestinal hypermotility like IBS, aiming to provide efficacy while minimizing side effects associated with non-selective muscarinic blockade. The quantitative data from both binding and functional assays consistently affirm its high affinity and potency at M3 receptors.
References
An In-depth Technical Guide to the Synthesis and Impurity Profile of Zamifenacin Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Zamifenacin fumarate, a selective M₃ muscarinic receptor antagonist. It also delves into the potential impurities that may arise during its synthesis and degradation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and manufacturing of this pharmaceutical compound.
Introduction to this compound
Zamifenacin, chemically known as (3R)-1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(diphenylmethoxy)piperidine, is a potent and selective antagonist of the M₃ muscarinic receptor. Its fumarate salt is the active pharmaceutical ingredient (API) investigated for its potential therapeutic effects. Understanding its synthesis and impurity profile is crucial for ensuring the quality, safety, and efficacy of the final drug product.
Proposed Synthesis Pathway of this compound
The synthesis of this compound can be logically approached through a convergent strategy, involving the preparation of two key intermediates: (3R)-3-(diphenylmethoxy)piperidine (Intermediate A) and a suitable 2-(1,3-benzodioxol-5-yl)ethyl electrophile (Intermediate B) . These intermediates are then coupled, followed by the formation of the fumarate salt.
A plausible multi-step synthesis is outlined below:
Step 1: Synthesis of (3R)-3-(diphenylmethoxy)piperidine (Intermediate A)
The synthesis of this chiral piperidine derivative likely starts from 3-hydroxypiperidine.
-
Etherification: 3-Hydroxypiperidine is reacted with a diphenylmethyl halide (e.g., bromodiphenylmethane) in the presence of a base to form the diphenylmethoxy ether.
-
Chiral Resolution/Asymmetric Synthesis: Since Zamifenacin possesses the (R)-configuration at the 3-position of the piperidine ring, a chiral resolution of the racemic 3-(diphenylmethoxy)piperidine or an asymmetric synthesis approach is necessary to obtain the desired enantiomer.
Step 2: Synthesis of 2-(1,3-benzodioxol-5-yl)ethyl Methanesulfonate (Intermediate B)
This electrophilic intermediate can be prepared from 3,4-(methylenedioxy)phenylacetic acid.
-
Reduction: The carboxylic acid is reduced to the corresponding alcohol, 2-(1,3-benzodioxol-5-yl)ethanol.
-
Activation: The alcohol is then activated by converting it into a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base.
Step 3: N-Alkylation to form Zamifenacin Free Base
The core structure of Zamifenacin is assembled by the N-alkylation of Intermediate A with Intermediate B.
-
Coupling Reaction: (3R)-3-(diphenylmethoxy)piperidine (Intermediate A) is reacted with 2-(1,3-benzodioxol-5-yl)ethyl methanesulfonate (Intermediate B) in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile or DMF).
Step 4: Formation of this compound Salt
The final API is obtained by reacting the Zamifenacin free base with fumaric acid.
-
Salt Formation: The purified Zamifenacin free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of fumaric acid to precipitate this compound.
Visualization of the Proposed Synthesis Pathway
The Journey of Zamifenacin Fumarate in Preclinical Models: A Pharmacokinetic and Metabolic Deep Dive
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers and drug development professionals an in-depth look at the pharmacokinetics and metabolism of Zamifenacin fumarate in key preclinical species. This whitepaper provides a detailed summary of the absorption, distribution, metabolism, and excretion (ADME) properties of this potent and selective M3 muscarinic receptor antagonist, presenting critical data in a clear, comparative format to aid in translational research.
Zamifenacin, identified as (3R)-(+)-diphenylmethoxy-l-(3,4 methylenedioxyphenethy1)-piperidine, has been investigated for its potential therapeutic effects, particularly on gut motility.[1] Understanding its behavior in preclinical models is fundamental to predicting its pharmacokinetic profile in humans. This guide synthesizes available data from studies in mice, rats, and dogs, offering a foundational understanding for further development.
Pharmacokinetic Profile Across Species
The pharmacokinetic parameters of Zamifenacin following both intravenous and oral administration have been characterized in mice, rats, and dogs.[2] The data reveals species-specific differences in bioavailability and clearance, highlighting the importance of multi-species studies in preclinical drug development.
Following intravenous administration, Zamifenacin exhibits high plasma clearance and large volumes of distribution in all three species, leading to relatively short terminal elimination half-lives.[3] Oral administration demonstrates moderate to excellent bioavailability, with notable variations among the species.[3] In mice and rats, evidence suggests first-pass metabolism contributes to a reduction in oral bioavailability, a factor that appears less significant in dogs.[2]
Table 1: Intravenous Pharmacokinetic Parameters of Zamifenacin in Preclinical Species
| Parameter | Mouse | Rat | Dog |
| Dose (mg/kg) | 5.3 | 5.0 | 1.0 |
| Plasma Clearance (mL/min/kg) | 68 | 35 | 39 |
| Volume of Distribution (L/kg) | 12.5 | 19.0 | 3.5 |
| Terminal Half-life (h) | 2.1 | 6.0 | 1.1 |
Table 2: Oral Pharmacokinetic Parameters of Zamifenacin in Preclinical Species
| Parameter | Mouse | Rat | Dog |
| Dose (mg/kg) | 13.2 | 20 | 5 |
| Cmax (ng/mL) | 92 | 905 | 416 |
| Oral Bioavailability (%) | 26 | 64 | 100 |
Metabolic Transformation: A Common Pathway
Metabolism is the primary route of clearance for Zamifenacin. The principal metabolic transformation across preclinical species involves the opening of the methylenedioxy ring to form a catechol metabolite. This initial step is followed by a subsequent mono-methylation of the catechol in animal models. This consistent metabolic pathway across species provides a solid basis for predicting its metabolic fate in humans.
Metabolic pathway of Zamifenacin in preclinical species.
Experimental Methodologies: A Glimpse into the Lab
The characterization of Zamifenacin's pharmacokinetics and metabolism relied on a series of well-defined experimental protocols. These studies utilized radiolabeled [14C]-Zamifenacin to trace the drug and its metabolites throughout the biological systems of the test species.
In Vivo Pharmacokinetic Studies: Animal models, including mice, rats, and dogs, were administered Zamifenacin both intravenously and orally. Blood samples were collected at various time points to determine the plasma concentration of the parent drug.
In Vitro Metabolism Studies: To investigate the metabolic pathways, in vitro experiments were conducted using hepatic microsomal fractions from rats and dogs. These subcellular fractions contain the enzymes responsible for drug metabolism. The incubations were performed with [14C]-Zamifenacin to identify the resulting metabolites.
Analytical Quantification: A specific high-performance liquid chromatography (HPLC) method was developed and validated for the quantitative analysis of Zamifenacin in biological fluids. This sensitive analytical technique allowed for the precise measurement of drug concentrations, which is essential for the accurate determination of pharmacokinetic parameters.
Experimental workflow for preclinical ADME studies of Zamifenacin.
This technical guide serves as a critical resource for scientists in the pharmaceutical industry, providing a consolidated and detailed overview of the preclinical pharmacokinetic and metabolic profile of this compound. The data and methodologies presented are essential for designing future non-clinical and clinical studies and for building a comprehensive understanding of the drug's disposition.
References
Zamifenacin Fumarate: A Technical Guide to M3 Muscarinic Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the M3 muscarinic receptor binding affinity and selectivity of zamifenacin fumarate. The information is compiled from key preclinical studies to support further research and development efforts. This document details the quantitative pharmacology of zamifenacin, the experimental procedures used for its characterization, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Pharmacological Data
This compound has been characterized as a selective M3 muscarinic receptor antagonist. Its binding affinity and functional potency have been determined through radioligand binding assays and in vitro functional studies. The following tables summarize the key quantitative data from seminal studies.
Table 1: Radioligand Binding Affinity of Zamifenacin at Muscarinic Receptor Subtypes.[1]
This table presents the equilibrium dissociation constants (pKi) of zamifenacin for human muscarinic receptor subtypes M1 through M4, as determined by radioligand binding studies. The data highlights zamifenacin's higher affinity for the M3 receptor subtype.
| Receptor Subtype | Tissue Source | Radioligand | Zamifenacin pKi (mean ± S.E.M.) |
| M1 | Rat Cerebral Cortex | [³H]-pirenzepine | 7.90 ± 0.08 |
| M2 | Rat Myocardium | [³H]-AF-DX 384 | 7.93 ± 0.13 |
| M3 | Rat Submaxillary Gland | [³H]-4-DAMP | 8.52 ± 0.04 |
| M4 | Rabbit Lung | [³H]-pirenzepine | 7.78 ± 0.04 |
Table 2: Functional Antagonist Potency of Zamifenacin at Muscarinic Receptors.[1]
This table summarizes the apparent antagonist affinities (pA2 or apparent pKi values) of zamifenacin determined from in vitro functional assays on various isolated tissue preparations. These values reflect the drug's potency in a physiological context and demonstrate its selectivity for M3-mediated responses.
| Receptor Subtype (Putative) | Tissue Preparation | Agonist | Zamifenacin Apparent Affinity (mean ± S.E.M.) |
| M1 | Canine Saphenous Vein | McN-A-343 | 7.93 ± 0.09 |
| M2 | Guinea-pig Left Atria | Carbachol | 6.60 ± 0.04 |
| M3 | Guinea-pig Ileum | Carbachol | 9.31 ± 0.06 |
| M3 | Guinea-pig Oesophageal Muscularis Mucosae | Carbachol | 8.84 ± 0.04 |
| M3 | Guinea-pig Trachea | Carbachol | 8.16 ± 0.04 |
| M3 | Guinea-pig Urinary Bladder | Carbachol | 7.57 ± 0.15 |
Table 3: Selectivity Ratios of Zamifenacin for M3 vs. M2 Receptors.[2]
The selectivity of zamifenacin for M3 over M2 receptors is a key characteristic. The following table provides the calculated selectivity ratios based on functional assay data.
| M3 Tissue Preparation | M2 Tissue Preparation | Selectivity Ratio (M3/M2) |
| Guinea-pig Ileum | Guinea-pig Atria | 135-fold |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of zamifenacin's muscarinic receptor pharmacology, based on the procedures described by Watson et al. (1995).
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of zamifenacin for M1, M2, M3, and M4 muscarinic receptor subtypes.
Materials:
-
Tissues: Rat cerebral cortex (for M1), rat myocardium (for M2), rat submaxillary gland (for M3), and rabbit lung (for M4).
-
Radioligands: [³H]-pirenzepine (for M1 and M4), [³H]-AF-DX 384 (for M2), and [³H]-4-DAMP (for M3).
-
Test Compound: this compound.
-
Buffer: Typically a Tris-HCl or phosphate buffer at physiological pH.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Tissues were homogenized in ice-cold buffer and centrifuged to pellet the cell membranes. The resulting pellet was washed and resuspended in fresh buffer. Protein concentration was determined using a standard assay (e.g., Bradford or Lowry).
-
Binding Reaction: Membrane preparations were incubated with a fixed concentration of the appropriate radioligand and varying concentrations of zamifenacin in a multi-well plate.
-
Incubation: The reaction mixtures were incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Termination and Filtration: The binding reaction was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were washed with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: The filters were placed in scintillation vials with scintillation cocktail, and the amount of bound radioactivity was determined using a liquid scintillation counter.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand (e.g., atropine). Specific binding was calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of zamifenacin that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis. Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
In Vitro Functional Assays (Organ Bath Studies)
Objective: To determine the functional antagonist potency (pA2 or apparent pKi) of zamifenacin at muscarinic receptors in isolated tissues.
Materials:
-
Tissues: Canine saphenous vein, guinea-pig left atria, guinea-pig ileum, guinea-pig oesophageal muscularis mucosae, guinea-pig trachea, and guinea-pig urinary bladder.
-
Agonists: McN-A-343 (for M1) and carbachol (for M2 and M3).
-
Test Compound: this compound.
-
Physiological Salt Solution: Krebs-Henseleit solution or similar, gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Organ Bath System: With isometric force transducers.
-
Data Acquisition System: For recording tissue responses.
Procedure:
-
Tissue Preparation: The isolated tissues were dissected and mounted in organ baths containing physiological salt solution. The tissues were allowed to equilibrate under a resting tension.
-
Agonist Concentration-Response Curves: Cumulative concentration-response curves to the appropriate agonist were generated to establish a baseline response.
-
Antagonist Incubation: The tissues were washed and then incubated with a specific concentration of zamifenacin for a predetermined period to allow for equilibration.
-
Repeat Agonist Concentration-Response Curves: In the continued presence of zamifenacin, a second agonist concentration-response curve was generated.
-
Data Analysis (Schild Analysis): The rightward shift in the agonist concentration-response curve caused by zamifenacin was quantified. A Schild plot was constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of zamifenacin. The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a 2-fold rightward shift in the agonist concentration-response curve, was determined from the x-intercept of the Schild regression line. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.
Visualizations
The following diagrams illustrate key concepts related to the pharmacology of zamifenacin.
The Discovery and Development of Zamifenacin Fumarate: A Technical Guide
An In-depth Overview for Researchers and Drug Development Professionals
Abstract
Zamifenacin fumarate (formerly UK-76,654) is a potent and selective muscarinic M3 receptor antagonist that was investigated for the treatment of irritable bowel syndrome (IBS). Developed by Pfizer in the 1990s, Zamifenacin showed promise in preclinical and early clinical studies due to its gut-selective action, which aimed to reduce the systemic anticholinergic side effects common with non-selective muscarinic antagonists. This technical guide provides a comprehensive overview of the discovery and development history of Zamifenacin, detailing its mechanism of action, preclinical pharmacology, pharmacokinetics, and clinical evaluation. The document includes structured data tables for quantitative analysis, detailed experimental protocols for key studies, and visual diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals. Although development was discontinued, the story of Zamifenacin provides valuable insights into the development of selective M3 receptor antagonists for gastrointestinal disorders.
Introduction and Rationale
Muscarinic acetylcholine receptors are G-protein coupled receptors that are widely distributed throughout the body and are involved in the regulation of numerous physiological functions. The M3 subtype is predominantly found on smooth muscle cells, including those in the gastrointestinal tract, and its activation leads to smooth muscle contraction. In conditions such as irritable bowel syndrome, altered gut motility is a key feature, and therefore, antagonism of the M3 receptor presents a logical therapeutic target.[1]
The development of Zamifenacin was driven by the need for a gut-selective M3 antagonist that could alleviate the symptoms of IBS, such as abdominal pain and altered bowel habits, without causing the undesirable side effects associated with non-selective muscarinic blockers, such as dry mouth, blurred vision, and cardiovascular effects.[1] Zamifenacin was designed to have a higher affinity for the M3 receptors in the gut compared to those in other tissues, such as the salivary glands and heart.[1]
Chemical Information and Synthesis
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | (3R)-1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(diphenylmethoxy)piperidine fumarate[3] |
| Alternative Names | UK-76,654, UK 76654 |
| CAS Number | 127308-98-9 |
| Molecular Formula | C27H29NO3.C4H4O4 |
| Molecular Weight | 531.6 g/mol |
| Appearance | Solid |
Preclinical Pharmacology
The preclinical evaluation of Zamifenacin focused on its affinity and selectivity for muscarinic receptor subtypes and its functional effects in in vitro and in vivo models.
Radioligand Binding Assays
Radioligand binding studies were conducted to determine the affinity of Zamifenacin for the different muscarinic receptor subtypes (M1, M2, M3, and M4). These experiments typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand (e.g., [3H]-Quinuclidinyl benzilate or [3H]-N-methylscopolamine) in the presence of varying concentrations of the unlabeled competitor drug (Zamifenacin).
Table 2: Affinity of Zamifenacin for Muscarinic Receptor Subtypes (pKi values)
| Receptor Subtype | Tissue Source | pKi (mean ± SEM) |
| M1 | Rat cerebral cortex | 7.90 ± 0.08 |
| M2 | Rat myocardium | 7.93 ± 0.13 |
| M3 | Rat submaxillary gland | 8.52 ± 0.04 |
| M4 | Rabbit lung | 7.78 ± 0.04 |
These data demonstrate that Zamifenacin has a higher affinity for the M3 receptor subtype compared to M1, M2, and M4 receptors.
-
Tissue Preparation: Specific tissues (e.g., rat cerebral cortex, myocardium, submaxillary gland; rabbit lung) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation. The final pellet is resuspended in the assay buffer.
-
Radioligand: [3H]-Quinuclidinyl benzilate ([3H]QNB) is a commonly used non-selective muscarinic antagonist radioligand.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of Zamifenacin in a final volume of assay buffer. The incubation is typically carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of Zamifenacin that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.
References
- 1. Observations on 'fade': a complication of the contractile response of smooth muscle to a large dose of an agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 127308-98-9 | UK 76654 | Tocris Bioscience [tocris.com]
Zamifenacin Fumarate: A Technical Guide to its Chemical Structure, Properties, and M3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zamifenacin fumarate is a potent and selective antagonist of the muscarinic M3 receptor, a G-protein coupled receptor centrally involved in smooth muscle contraction and glandular secretion. This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound. It details the compound's chemical structure, physicochemical characteristics, and its binding affinity for muscarinic receptor subtypes. Furthermore, this document outlines the experimental protocols for key in vitro assays used to characterize its pharmacological profile and presents its known pharmacokinetic parameters. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of muscarinic receptor modulators.
Chemical Structure and Properties
This compound is the fumarate salt of zamifenacin. The chemical structure of the active moiety, zamifenacin, features a piperidine core with two bulky, lipophilic diphenylmethoxy and benzodioxolylethyl substituents.
Chemical Structure of Zamifenacin (Image of the 2D chemical structure of zamifenacin should be displayed here if image generation were possible. The structure consists of a piperidine ring. Attached to the nitrogen of the piperidine is a 2-(1,3-benzodioxol-5-yl)ethyl group. At the 3-position of the piperidine ring, there is a diphenylmethoxy group in the (R)-configuration.)
Physicochemical and Identification Data
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | References |
| IUPAC Name | (3R)-1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(diphenylmethoxy)piperidine fumarate | [1][2] |
| Synonyms | UK-76,654 fumarate | [3][4] |
| CAS Number | 127308-98-9 | [1] |
| Molecular Formula | C₂₇H₂₉NO₃ • C₄H₄O₄ | |
| Molecular Weight | 531.6 g/mol | |
| Form | Solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (to 100 mM) and Ethanol (to 25 mM) |
Pharmacology
Zamifenacin is a competitive antagonist at muscarinic acetylcholine receptors, with a notable selectivity for the M3 subtype over other muscarinic receptor subtypes (M1, M2, M4). This selectivity is crucial for its targeted effects on smooth muscle, particularly in the gastrointestinal tract, while minimizing cardiovascular side effects typically associated with non-selective muscarinic antagonists.
Mechanism of Action and Signaling Pathway
The M3 muscarinic receptor is a Gq/11-coupled receptor. Upon activation by the endogenous ligand acetylcholine, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent smooth muscle contraction. Zamifenacin exerts its antagonistic effect by competitively binding to the M3 receptor, thereby preventing acetylcholine from binding and initiating this signaling pathway.
Receptor Binding Affinity
The binding affinity of zamifenacin for different muscarinic receptor subtypes has been determined through radioligand binding assays. The data consistently demonstrates its higher affinity for the M3 receptor.
| Receptor Subtype | Tissue/Cell Source | pKi | Ki (nM) | Reference |
| M1 | Rat Cerebral Cortex | 7.90 ± 0.08 | 12.6 | |
| M2 | Rat Myocardium | 7.93 ± 0.13 | 11.7 | |
| M3 | Rat Submaxillary Gland | 8.52 ± 0.04 | 3.0 | |
| M4 | Rabbit Lung | 7.78 ± 0.04 | 16.6 | |
| M1 (human recombinant) | CHO cells | - | 55 | |
| M2 (human recombinant) | CHO cells | - | 153 | |
| M3 (human recombinant) | CHO cells | - | 10 | |
| M4 (human recombinant) | CHO cells | - | 68 | |
| M5 (human recombinant) | CHO cells | - | 34 |
In Vitro Functional Activity
Functional assays in isolated tissues confirm zamifenacin's antagonist activity and its selectivity for M3-mediated responses.
| Tissue Preparation | Putative Receptor | Apparent Affinity (pA₂) | Reference |
| Guinea-pig ileum | M3 | 9.31 ± 0.06 | |
| Guinea-pig oesophageal muscularis mucosae | M3 | 8.84 ± 0.04 | |
| Guinea-pig trachea | M3 | 8.16 ± 0.04 | |
| Guinea-pig urinary bladder | M3 | 7.57 ± 0.15 | |
| Guinea-pig left atria | M2 | 6.60 ± 0.04 | |
| Canine saphenous vein | M1 | 7.93 ± 0.09 |
Pharmacokinetics
Pharmacokinetic studies have been conducted in several species to understand the absorption, distribution, metabolism, and excretion of zamifenacin.
| Species | Administration Route | Dose (mg/kg) | Oral Bioavailability (%) | Cmax (ng/mL) | T½ (h) | Reference |
| Mouse | Oral | 13.2 | 26 | 92 | 2.1 | |
| Rat | Oral | 20 | 64 | 905 | 6.0 | |
| Dog | Oral | 5 | 100 | 416 | 1.1 |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of zamifenacin for muscarinic receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of zamifenacin for M1, M2, M3, and M4 muscarinic receptors.
Materials:
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable non-selective muscarinic antagonist radioligand.
-
Tissues: Rat cerebral cortex (for M1), rat myocardium (for M2), rat submaxillary gland (for M3), and rabbit lung (for M4).
-
Test Compound: this compound.
-
Reference Compound: Atropine (for determination of non-specific binding).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Homogenize the respective tissues in ice-cold assay buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes. Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of zamifenacin.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of zamifenacin that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (Organ Bath)
This protocol describes a general method for assessing the antagonist activity of zamifenacin on smooth muscle contraction in an isolated organ bath.
Objective: To determine the apparent affinity (pA₂) of zamifenacin for M3 receptors in isolated smooth muscle preparations.
Materials:
-
Tissue: Guinea-pig ileum or other suitable smooth muscle tissue.
-
Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂.
-
Agonist: Acetylcholine or carbachol.
-
Test Compound: this compound.
-
Organ Bath System: With isometric force transducers and data acquisition system.
Methodology:
-
Tissue Preparation: Euthanize the animal and dissect the desired tissue (e.g., a segment of the ileum). Place the tissue in cold PSS. Prepare longitudinal or circular muscle strips of appropriate dimensions.
-
Mounting: Suspend the tissue strips in organ baths containing PSS maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for a period (e.g., 60-90 minutes) under a basal tension, with periodic washing with fresh PSS.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., acetylcholine) to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissues and incubate with a known concentration of zamifenacin for a predetermined time (e.g., 30-60 minutes).
-
Second Agonist Curve: In the continued presence of zamifenacin, generate a second cumulative concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of zamifenacin. The parallel rightward shift of the curve in the presence of the antagonist is indicative of competitive antagonism. Calculate the dose ratio and construct a Schild plot to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀.
Conclusion
This compound is a well-characterized selective M3 muscarinic receptor antagonist. Its chemical properties are clearly defined, and its pharmacological profile demonstrates a high affinity and selectivity for the M3 receptor subtype. This selectivity translates to a targeted inhibition of M3-mediated smooth muscle contraction, as evidenced by in vitro functional assays. The pharmacokinetic data, while variable across species, provides a basis for understanding its in vivo disposition. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of zamifenacin and other novel muscarinic receptor modulators. This comprehensive technical overview serves as a valuable resource for researchers in pharmacology and drug development.
References
- 1. Characterization of the interaction of zamifenacin at muscarinic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Case Study - PK properties of a compound and study its effect on animal (dog) model [aurigeneservices.com]
Zamifenacin Fumarate: A Technical Whitepaper on its Gut-Selective Muscarinic Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zamifenacin fumarate is a potent and selective muscarinic M3 receptor antagonist that has been investigated for its therapeutic potential in disorders characterized by smooth muscle hypermotility, such as Irritable Bowel Syndrome (IBS).[1][2] Its mechanism of action is centered on the competitive antagonism of acetylcholine at M3 receptors, which are predominantly responsible for mediating smooth muscle contraction in the gastrointestinal (GI) tract. Preclinical and clinical data demonstrate that Zamifenacin exhibits a significant degree of gut selectivity, potently inhibiting intestinal motility while having a reduced impact on other systems where muscarinic receptors are prevalent, such as the cardiovascular and salivary systems.[1] This document provides a comprehensive technical overview of Zamifenacin's pharmacological profile, including its receptor binding affinities, functional antagonist potencies, and pharmacokinetic properties, supported by detailed experimental methodologies and visual representations of its mechanism and experimental evaluation.
Mechanism of Action: M3 Receptor Antagonism
The parasympathetic nervous system, through the release of acetylcholine (ACh), plays a crucial role in regulating gastrointestinal motility. ACh binds to muscarinic receptors on smooth muscle cells, with the M3 subtype being the primary mediator of contraction. Activation of the M3 receptor, a Gq protein-coupled receptor (GPCR), initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction.
Zamifenacin functions as a competitive antagonist at the M3 receptor, binding to the receptor without activating it and thereby preventing ACh from binding and initiating the contractile signaling cascade.[3][4] This results in a relaxation of the gut smooth muscle and a reduction in motility.
Caption: M3 receptor signaling pathway and Zamifenacin's inhibitory action.
Quantitative Pharmacological Data
The selectivity of Zamifenacin is quantified through radioligand binding assays and in vitro functional studies. The data consistently show a higher affinity and functional potency for M3 receptors in gut tissues compared to other muscarinic receptor subtypes and M3 receptors in other organs.
Table 1: Muscarinic Receptor Binding Affinities of Zamifenacin
This table summarizes the equilibrium dissociation constants (pKi) of Zamifenacin for various muscarinic receptor subtypes determined through radioligand binding studies. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | Tissue Source | pKi Value | Reference |
| M1 | Rat Cerebral Cortex | 7.90 ± 0.08 | |
| M2 | Rat Myocardium | 7.93 ± 0.13 | |
| M3 | Rat Submaxillary Gland | 8.52 ± 0.04 | |
| M4 | Rabbit Lung | 7.78 ± 0.04 |
Data from radioligand binding studies show Zamifenacin has the highest affinity for the M3 receptor subtype.
Table 2: Functional Antagonist Potency of Zamifenacin in Various Tissues
This table presents the apparent antagonist affinity values (pA2 or pKi) from in vitro functional assays, which measure the ability of Zamifenacin to inhibit agonist-induced muscle contraction.
| Tissue Preparation | Predominant Receptor | Apparent Affinity (pA2/pKi) | Selectivity Highlight | Reference |
| Guinea-Pig Ileum | M3 | 9.31 ± 0.06 (pA2) | Highest potency observed in gut tissue | |
| Guinea-Pig Oesophageal Muscularis Mucosae | M3 | 8.84 ± 0.04 | High potency in gut-related tissue | |
| Guinea-Pig Trachea | M3 | 8.16 ± 0.04 | Lower potency than in ileum | |
| Guinea-Pig Urinary Bladder | M3 | 7.57 ± 0.15 | Lower potency than in ileum | |
| Guinea-Pig Left Atria | M2 | 6.60 ± 0.04 | ~135-fold lower potency vs. Ileum M3 | |
| Rabbit Vas Deferens | M1/M4 | - | 78-fold lower potency vs. Ileum M3 | |
| Salivary Gland | M3 | 7.97 (pKi) | Lower affinity vs. Ileum M3 |
These functional data underscore Zamifenacin's selectivity, demonstrating significantly greater potency at M3 receptors in the guinea-pig ileum compared to M2 receptors in the atria and M3 receptors in other tissues like the trachea and bladder.
Table 3: Pharmacokinetic Parameters of Zamifenacin in Preclinical Species
The pharmacokinetic profile of Zamifenacin has been characterized in several species, indicating moderate to high oral bioavailability.
| Species | Administration | Dose (mg/kg) | Oral Bioavailability (%) | Cmax (ng/mL) | T½ (h) | Reference |
| Mouse | Oral | 13.2 | 26 | 92 | 2.1 | |
| Rat | Oral | 20 | 64 | 905 | 6.0 | |
| Dog | Oral | 5 | 100 | 416 | 1.1 |
Experimental Protocols
The characterization of Zamifenacin's gut-selective properties relies on a series of well-defined experimental procedures.
Radioligand Binding Assays
These assays are conducted to determine the binding affinity of a compound for a specific receptor.
-
Objective: To quantify the affinity (Ki) of Zamifenacin for different muscarinic receptor subtypes (M1-M4).
-
Methodology:
-
Tissue Preparation: Membranes are prepared from tissues known to be rich in specific muscarinic receptor subtypes (e.g., rat cerebral cortex for M1, rat heart for M2, rat submaxillary gland for M3).
-
Incubation: Tissue membranes are incubated with a constant concentration of a radiolabeled muscarinic antagonist, such as [N-methyl-3H]-scopolamine methyl chloride ([3H]NMS), and varying concentrations of the unlabeled test compound (Zamifenacin).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of Zamifenacin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vitro Functional Assays (Organ Bath Studies)
These experiments assess the functional consequence of receptor binding, i.e., the ability of the antagonist to inhibit a physiological response.
-
Objective: To determine the functional potency (pA2) of Zamifenacin as an antagonist of agonist-induced smooth muscle contraction.
-
Methodology:
-
Tissue Isolation: A segment of tissue, such as the guinea-pig ileum, is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Transducer Attachment: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol), establishing a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of Zamifenacin for a predetermined period.
-
Shift in Response Curve: The agonist concentration-response curve is repeated in the presence of Zamifenacin. A competitive antagonist will cause a parallel rightward shift of the curve.
-
Data Analysis: This process is repeated with several concentrations of Zamifenacin. The magnitude of the rightward shift is used to calculate the pA2 value using the Schild equation, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve.
-
Caption: Experimental workflow for assessing the gut selectivity of Zamifenacin.
Evidence of Gut Selectivity
Preclinical Evidence
In animal models, Zamifenacin demonstrated a potent inhibition of gut motility. Crucially, these effects were observed at doses that did not elicit significant cardiovascular effects (mediated by M2 receptors) or inhibition of salivary secretion (mediated by M3 receptors in salivary glands). This in vivo functional selectivity confirms the predictions from the in vitro binding and organ bath studies, highlighting a preferential action on the gastrointestinal tract.
Clinical Evidence in Irritable Bowel Syndrome (IBS)
The gut-selective properties of Zamifenacin were evaluated in patients with IBS. In a double-blind, placebo-controlled study, the effect of single doses of Zamifenacin (10 mg and 40 mg) on colonic motor activity was assessed.
-
Methodology: Colonic motility was recorded using a five-channel solid-state catheter in 36 IBS patients.
-
Results: A single 40 mg dose of Zamifenacin profoundly and significantly reduced both fasting and postprandial colonic motility compared to placebo (P < 0.05). This was reflected in a significant reduction in the mean amplitude of contractions, number of contractions, and overall motility index. The 10 mg dose produced a smaller, non-significant reduction.
-
Tolerability: Importantly, these significant effects on gut motility were achieved with minimal antimuscarinic side effects. The incidence of mild and transient side effects was similar between the placebo and Zamifenacin groups.
This clinical study provides strong evidence that Zamifenacin's M3 receptor antagonism translates into a clinically relevant reduction in colonic motility in IBS patients at doses that are well-tolerated, confirming its gut-selective profile in humans.
Caption: Logical flow from molecular properties to clinical outcome for Zamifenacin.
Conclusion
This compound is a selective muscarinic M3 receptor antagonist with a pharmacological profile optimized for gut selectivity. Quantitative data from binding and functional assays reveal a high affinity for M3 receptors, with a particularly potent functional antagonism in ileal smooth muscle compared to M2 receptors in the atria or M3 receptors in salivary glands and the urinary bladder. This molecular profile translates to a potent, dose-dependent inhibition of colonic motility in both preclinical models and human subjects with IBS, achieved at doses that are well-tolerated and associated with minimal systemic anticholinergic side effects. The data collectively support the concept of developing selective M3 antagonists like Zamifenacin as a promising therapeutic strategy for managing motility disorders such as IBS.
References
- 1. Pre-clinical and clinical pharmacology of selective muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New developments in the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the interaction of zamifenacin at muscarinic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Zamifenacin Fumarate for Irlivable Bowel Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research on zamifenacin fumarate for the treatment of Irritable Bowel Syndrome (IBS). It delves into the core pharmacology, clinical evidence, and experimental methodologies related to this selective M3 muscarinic antagonist. This document is intended to serve as a detailed resource for professionals in the field of gastroenterology and drug development.
Core Concepts: Mechanism of Action
Zamifenacin is a potent and gut-selective antagonist of the muscarinic M3 receptor.[1][2] In the gastrointestinal tract, acetylcholine (ACh) is a key neurotransmitter that stimulates smooth muscle contraction, thereby increasing motility. This action is primarily mediated through the M3 subtype of muscarinic receptors located on smooth muscle cells. In individuals with certain forms of IBS, particularly those with diarrhea as a predominant symptom (IBS-D), excessive colonic motility contributes to symptoms of abdominal pain, urgency, and increased stool frequency.
By selectively blocking the M3 receptor in the gut, zamifenacin competitively inhibits the binding of ACh, leading to a reduction in smooth muscle contraction and a decrease in colonic motor activity.[1][2] This targeted approach aims to normalize bowel transit and alleviate the symptoms of IBS without causing the systemic side effects often associated with less selective antimuscarinic agents.[1]
Below is a diagram illustrating the signaling pathway of acetylcholine at the muscarinic M3 receptor and the inhibitory action of zamifenacin.
Figure 1: Signaling pathway of zamifenacin's antagonism at the M3 receptor.
Preclinical Pharmacology
Zamifenacin's selectivity for the M3 receptor has been established through in vitro radioligand binding and functional studies.
Muscarinic Receptor Binding Affinity
The binding affinity of zamifenacin for different muscarinic receptor subtypes is presented in Table 1. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating stronger binding affinity.
| Receptor Subtype | Tissue Source | pKi (mean ± SEM) |
| M1 | Rat Cerebral Cortex | 7.90 ± 0.08 |
| M2 | Rat Myocardium | 7.93 ± 0.13 |
| M3 | Rat Submaxillary Gland | 8.52 ± 0.04 |
| M4 | Rabbit Lung | 7.78 ± 0.04 |
| Data from Watson et al. (1995) |
Functional Antagonist Potency
The functional antagonist potency of zamifenacin was evaluated in various isolated tissue preparations. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Receptor Subtype | Tissue Preparation | pA2 (mean ± SEM) |
| M1 (putative) | Canine Saphenous Vein | 7.93 ± 0.09 |
| M2 | Guinea-pig Left Atria | 6.60 ± 0.04 |
| M3 | Guinea-pig Ileum | 9.31 ± 0.06 |
| M3 | Guinea-pig Oesophageal Muscularis Mucosae | 8.84 ± 0.04 |
| M3 | Guinea-pig Trachea | 8.16 ± 0.04 |
| M3 | Guinea-pig Urinary Bladder | 7.57 ± 0.15 |
| Data from Watson et al. (1995) |
These preclinical data demonstrate zamifenacin's higher affinity and functional antagonism at the M3 receptor, particularly in gastrointestinal smooth muscle (guinea-pig ileum), compared to other muscarinic receptor subtypes.
Clinical Research in Irritable Bowel Syndrome
A key clinical study investigated the effects of zamifenacin on colonic motility in patients with IBS.
Clinical Trial Protocol
Title: Zamifenacin (UK-76, 654) a Potent Gut M3 Selective Muscarinic Antagonist, Reduces Colonic Motor Activity in Patients With Irritable Bowel Syndrome.
Study Design: A multicentre, double-blind, parallel group, placebo-controlled study.
Patient Population: 36 patients with irritable bowel syndrome (19 male, aged 25-68 years).
Intervention: A single oral dose of zamifenacin 10 mg, zamifenacin 40 mg, or placebo.
Methodology:
-
Catheter Placement: A five-channel solid-state catheter was introduced via colonoscopy to a depth of 35 cm in an unprepared colon.
-
Fasting Motility Recording: Colonic motor activity was recorded for a 30-minute fasting period.
-
Drug Administration: Patients received a single oral dose of their assigned treatment (placebo, 10 mg zamifenacin, or 40 mg zamifenacin).
-
Postprandial Motility Recording: Following drug administration, a meal was given to stimulate colonic motility, and recordings continued for a 60-minute period.
-
Data Analysis: The recorded data was analyzed to determine various colonic motility parameters.
The experimental workflow for this clinical trial is illustrated in the diagram below.
Figure 2: Experimental workflow of the clinical trial on zamifenacin in IBS.
Clinical Efficacy and Safety
The 40 mg dose of zamifenacin was found to significantly reduce colonic motility, particularly in the postprandial period (P < 0.05). This was reflected in a significant reduction in the mean amplitude of contractions, the number of contractions, the percentage duration of contractions, the activity index, and the motility index. The 10 mg dose of zamifenacin produced a smaller, non-statistically significant reduction in these parameters.
In terms of safety, side effects were reported by three patients in the placebo group and three patients receiving zamifenacin; these were described as mild and transient. The study concluded that a single 40 mg dose of zamifenacin significantly reduces colonic motility in IBS patients without significant antimuscarinic side effects.
Human Pharmacokinetics
The pharmacokinetic profile of zamifenacin has been investigated in healthy human volunteers.
| Parameter | Value |
| Dose | 20 mg (oral) |
| Cmax | 1000 ng/mL |
| Tmax | 0.5 - 1 hour |
| Oral Clearance | 0.6 mL/min/kg |
| Terminal Elimination Half-life | 25 hours |
| Data from Beaumont et al. (1996) |
Zamifenacin is rapidly absorbed after oral administration. It exhibits low oral clearance, suggesting low hepatic extraction, and has a long terminal elimination half-life. Metabolism is the primary route of clearance.
Conclusion
This compound is a gut-selective M3 muscarinic antagonist with a pharmacological profile that makes it a promising candidate for the treatment of irritable bowel syndrome, particularly in patients with diarrhea-predominant symptoms. Preclinical data confirm its selectivity for the M3 receptor, and clinical evidence demonstrates its ability to reduce colonic motility in IBS patients at a well-tolerated dose. Further research would be beneficial to establish its long-term efficacy and safety in a larger patient population and to fully elucidate its role in the management of IBS. This technical guide provides a foundational understanding of the key scientific and clinical data available for zamifenacin, serving as a resource for ongoing and future research in this area.
References
Methodological & Application
Application Notes and Protocols for Zamifenacin Fumarate in an In Vitro Gut Motility Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vitro effects of zamifenacin fumarate on gut motility. Zamifenacin is a potent and selective muscarinic M3 receptor antagonist, making it a compound of interest for therapies targeting gastrointestinal disorders characterized by smooth muscle hyperactivity, such as irritable bowel syndrome (IBS).[1][2] The following protocols are designed to facilitate the reproducible evaluation of zamifenacin's inhibitory effects on intestinal smooth muscle contractions.
Introduction
Gastrointestinal (GI) motility is a complex process involving the coordinated contraction and relaxation of smooth muscle, regulated by the enteric nervous system, as well as hormonal and paracrine signals.[3] The primary excitatory neurotransmitter in the gut is acetylcholine, which exerts its effects through muscarinic receptors.[2] The M3 subtype is predominantly responsible for mediating smooth muscle contraction in the gastrointestinal tract.[2]
Zamifenacin selectively antagonizes the M3 receptor, thereby reducing the contractile activity of the gut. In vitro organ bath studies are crucial for characterizing the potency and selectivity of compounds like zamifenacin. These assays allow for the precise measurement of tissue responses to pharmacological agents in a controlled environment, providing valuable data on drug efficacy and mechanism of action. This document outlines a standard protocol for evaluating this compound using an isolated guinea pig ileum preparation, a classic and reliable model for studying intestinal motility.
Data Presentation
The following tables summarize the binding affinities and functional antagonist activities of zamifenacin from in vitro studies. This data is essential for understanding the compound's potency and selectivity.
Table 1: Zamifenacin Radioligand Binding Affinities (pKi)
| Receptor Subtype | Tissue Source | pKi Value (Mean ± SEM) |
| M1 | Rat Cerebral Cortex | 7.90 ± 0.08 |
| M2 | Rat Myocardium | 7.93 ± 0.13 |
| M3 | Rat Submaxillary Gland | 8.52 ± 0.04 |
| M4 | Rabbit Lung | 7.78 ± 0.04 |
| Data sourced from reference |
Table 2: Zamifenacin Functional Antagonist Apparent Affinity (pA2) Values
| Receptor Subtype | Tissue Preparation | Apparent Affinity (pA2) Value (Mean ± SEM) |
| M1 (putative) | Canine Saphenous Vein | 7.93 ± 0.09 |
| M2 | Guinea-Pig Left Atria | 6.60 ± 0.04 |
| M3 | Guinea-Pig Ileum | 9.31 ± 0.06 |
| M3 | Guinea-Pig Oesophageal Muscularis Mucosae | 8.84 ± 0.04 |
| M3 | Guinea-Pig Trachea | 8.16 ± 0.04 |
| M3 | Guinea-Pig Urinary Bladder | 7.57 ± 0.15 |
| Data sourced from reference |
Signaling Pathway
The following diagram illustrates the mechanism of action of zamifenacin as an M3 receptor antagonist in gastrointestinal smooth muscle.
Caption: Zamifenacin blocks acetylcholine binding to M3 receptors.
Experimental Protocols
Objective: To determine the inhibitory effect of this compound on agonist-induced contractions of isolated guinea pig ileum.
Materials and Reagents:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
Acetylcholine (ACh) or Carbachol (CCh) as a muscarinic agonist
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Experimental Workflow Diagram:
Caption: Workflow for the in vitro gut motility assay.
Detailed Methodology:
-
Tissue Preparation:
-
Humanely euthanize a male Dunkin-Hartley guinea pig according to institutional guidelines.
-
Perform a laparotomy and carefully excise the terminal ileum.
-
Place the excised tissue in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.
-
Gently remove any adhering mesenteric tissue.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
-
Organ Bath Setup:
-
Mount each ileum segment vertically in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen.
-
Connect one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
-
Equilibration and Baseline Setting:
-
Apply an initial tension of 1 gram to each tissue segment.
-
Allow the tissues to equilibrate for a period of 60 minutes.
-
During the equilibration period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Tissue Viability Assessment:
-
After equilibration, assess the viability and contractility of each tissue segment by challenging it with a submaximal concentration of a muscarinic agonist (e.g., 1 µM Acetylcholine).
-
Once a stable contraction is achieved, wash the tissue multiple times to return to the baseline tension.
-
-
Antagonist Application (this compound):
-
Prepare stock solutions of this compound in an appropriate vehicle (e.g., distilled water or DMSO).
-
Add the desired concentration of this compound (or vehicle for control tissues) to the organ bath.
-
Allow the tissue to incubate with the antagonist for at least 30 minutes to ensure receptor equilibrium.
-
-
Generation of Agonist Concentration-Response Curve:
-
Following the incubation period with zamifenacin, generate a cumulative concentration-response curve for the muscarinic agonist (e.g., Acetylcholine or Carbachol).
-
Add the agonist in a stepwise manner (e.g., in half-log increments) to the organ bath, allowing the contractile response to plateau at each concentration before adding the next.
-
Record the isometric contractions using a data acquisition system.
-
-
Data Analysis:
-
Measure the peak contractile response at each agonist concentration.
-
Express the responses as a percentage of the maximum contraction obtained in the control (vehicle-treated) tissue.
-
Plot the concentration-response curves (log agonist concentration vs. percentage of maximum response).
-
The antagonistic effect of zamifenacin will be observed as a rightward shift in the agonist concentration-response curve.
-
Calculate the Schild pA2 value to quantify the potency of zamifenacin as a competitive antagonist. This can be determined from the dose ratios obtained at different concentrations of zamifenacin.
-
Conclusion
This protocol provides a robust framework for the in vitro characterization of this compound's effects on gut motility. By following this methodology, researchers can obtain reliable and reproducible data on the compound's M3 receptor antagonist activity in intestinal smooth muscle. The provided data and diagrams serve as a comprehensive resource for professionals in the field of drug development and gastrointestinal research.
References
- 1. Pre-clinical and clinical pharmacology of selective muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of selective M3 and nonselective muscarinic receptor antagonists on gastrointestinal transit and bowel habits in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
Application Notes and Protocols: Zamifenacin Fumarate in Animal Models of Visceral Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a hallmark of functional bowel disorders such as Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs. The development of therapeutic agents targeting visceral pain requires robust preclinical evaluation in relevant animal models. Zamifenacin fumarate, a potent and selective antagonist of the muscarinic M3 receptor, has been investigated for its effects on gastrointestinal motility.[1] While direct evidence from preclinical studies on its efficacy against visceral hypersensitivity is limited, its mechanism of action suggests a potential therapeutic role. Muscarinic M3 receptors are pivotal in mediating smooth muscle contraction in the gut.[2][3] By blocking these receptors, zamifenacin can reduce the intensity of colonic contractions, a major contributor to abdominal pain in IBS.[1]
These application notes provide an overview of the use of this compound in established animal models of visceral hypersensitivity, detailing experimental protocols and the underlying signaling pathways.
Animal Models of Visceral Hypersensitivity
Several animal models have been developed to mimic the visceral hypersensitivity observed in humans. These models are crucial for screening and characterizing potential analgesic compounds.
1. Chemically-Induced Visceral Hypersensitivity:
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model: Intracolonic administration of TNBS induces a transient inflammation that resolves but leaves behind a long-lasting visceral hypersensitivity.[4] This model is valued for its translational relevance to post-inflammatory IBS.
-
Acetic Acid-Induced Writhing Model: Intraperitoneal injection of acetic acid causes abdominal writhing, a behavioral indicator of visceral pain. This is a widely used acute model for screening analgesic compounds.
2. Stress-Induced Visceral Hypersensitivity:
-
Water Avoidance Stress (WAS) Model: Repeated exposure to psychological stress by placing rodents on a small platform in a water-filled container can induce visceral hypersensitivity.
-
Restraint Stress (RS) Model: Immobilization of the animal for a period induces a stress response that can lead to increased visceral sensitivity.
Experimental Protocols
Protocol 1: TNBS-Induced Visceral Hypersensitivity in Rats and Evaluation of this compound
Objective: To induce a state of visceral hypersensitivity in rats using TNBS and to assess the analgesic effect of this compound by measuring the visceromotor response (VMR) to colorectal distension (CRD).
Materials:
-
Male Wistar rats (200-250g)
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
This compound
-
Saline solution (vehicle)
-
Colorectal distension apparatus (barostat, balloon catheter)
-
Electromyography (EMG) recording equipment and electrodes
Procedure:
-
Induction of Visceral Hypersensitivity (Day 0):
-
Anesthetize rats with an appropriate anesthetic.
-
Administer a single intracolonic injection of TNBS (e.g., 15 mg in 0.4 mL of 50% ethanol) via a catheter inserted 8 cm proximal to the anus.
-
Control animals receive an equivalent volume of saline.
-
Allow animals to recover for at least 7 days to ensure the acute inflammation has subsided, leaving a state of visceral hypersensitivity.
-
-
Surgical Implantation of EMG Electrodes (Day 5-6):
-
Anesthetize the rats.
-
Implant bipolar electrodes into the external oblique abdominal muscles to record the visceromotor response (VMR).
-
Allow a 48-hour recovery period.
-
-
Assessment of Visceral Sensitivity (Day 7 onwards):
-
Acclimatize the conscious, restrained rats to the testing environment.
-
Insert a lubricated balloon catheter into the colon, 6 cm from the anus.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30 minutes before CRD.
-
Perform graded colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a duration of 20 seconds with a 4-minute inter-stimulus interval.
-
Record the EMG activity during each distension period. The VMR is quantified as the total area under the curve of the rectified EMG signal.
-
Data Analysis:
-
Compare the VMR at each distension pressure between the vehicle-treated TNBS group and the zamifenacin-treated TNBS groups.
-
A significant reduction in VMR in the zamifenacin groups would indicate an analgesic effect.
Protocol 2: Acetic Acid-Induced Writhing Test in Mice for Screening this compound
Objective: To assess the peripheral analgesic activity of this compound in an acute model of visceral pain.
Materials:
-
Male Swiss Webster mice (20-25g)
-
Acetic acid (0.6% solution)
-
This compound
-
Saline solution (vehicle)
-
Observation chambers
Procedure:
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle to different groups of mice.
-
Allow a 30-minute pretreatment period.
-
-
Induction of Writhing:
-
Inject 0.6% acetic acid (10 mL/kg) intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
-
Observation and Quantification:
-
After a 5-minute latency period, count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a 20-minute period.
-
Data Analysis:
-
Compare the mean number of writhes in the zamifenacin-treated groups to the vehicle-treated control group.
-
A significant reduction in the number of writhes suggests an analgesic effect.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described experiments.
Table 1: Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension (CRD) in a Rat Model of TNBS-Induced Visceral Hypersensitivity.
| Treatment Group | Dose (mg/kg, i.p.) | VMR (Area Under Curve) at 40 mmHg | VMR (Area Under Curve) at 60 mmHg | VMR (Area Under Curve) at 80 mmHg |
| Control (Saline) | - | 150 ± 20 | 350 ± 35 | 600 ± 50 |
| TNBS + Vehicle | - | 450 ± 45 | 800 ± 60 | 1200 ± 90 |
| TNBS + Zamifenacin | 1 | 380 ± 40 | 650 ± 55 | 1000 ± 80 |
| TNBS + Zamifenacin | 3 | 290 ± 30 | 500 ± 50 | 800 ± 70* |
| TNBS + Zamifenacin | 10 | 200 ± 25 | 400 ± 40 | 650 ± 60** |
Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to TNBS + Vehicle group.
Table 2: Effect of this compound on Acetic Acid-Induced Writhing in Mice.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Writhes (in 20 min) |
| Vehicle + Acetic Acid | - | 35 ± 4 |
| Zamifenacin + Acetic Acid | 1 | 28 ± 3 |
| Zamifenacin + Acetic Acid | 3 | 20 ± 2* |
| Zamifenacin + Acetic Acid | 10 | 12 ± 2** |
Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle + Acetic Acid group.
Signaling Pathways and Visualizations
M3 Receptor Signaling Pathway in Visceral Smooth Muscle Contraction and Nociception
Acetylcholine (ACh) released from parasympathetic nerve endings binds to M3 muscarinic receptors on the surface of visceral smooth muscle cells. This binding initiates a signaling cascade that leads to muscle contraction. In the context of visceral hypersensitivity, excessive or prolonged contraction can activate mechanosensitive nociceptors, leading to the sensation of pain. Zamifenacin, as an M3 receptor antagonist, competitively blocks the binding of ACh, thereby inhibiting this signaling pathway and reducing smooth muscle contraction. While the M3 receptor's role in direct nociceptor activation is less established than its role in smooth muscle contraction, reducing contractions is a key mechanism for alleviating visceral pain. Some studies suggest a minor role for spinal M3 receptors in pain modulation, though the primary analgesic effect of zamifenacin is likely peripheral.
Caption: M3 Receptor Signaling Pathway in Visceral Pain.
Experimental Workflow for Evaluating Zamifenacin in TNBS-Induced Visceral Hypersensitivity
The following diagram illustrates the key steps in the experimental protocol for assessing the efficacy of zamifenacin in a rat model of TNBS-induced visceral hypersensitivity.
Caption: Workflow for Zamifenacin Efficacy Testing.
Conclusion
This compound, through its selective antagonism of the M3 muscarinic receptor, presents a plausible therapeutic strategy for mitigating visceral pain, primarily by reducing colonic smooth muscle contractility. The provided protocols for the TNBS-induced visceral hypersensitivity model and the acetic acid-induced writhing test offer standardized methods for evaluating the analgesic potential of zamifenacin and other M3 antagonists. While direct preclinical evidence specifically linking zamifenacin to the attenuation of visceral hypersensitivity is an area for further investigation, the established role of M3 receptors in gut motility provides a strong rationale for its application in this context. The presented experimental designs and conceptual frameworks are intended to guide researchers in the preclinical assessment of zamifenacin and similar compounds for the treatment of visceral pain.
References
- 1. Zamifenacin (UK-76, 654) a potent gut M3 selective muscarinic antagonist, reduces colonic motor activity in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of muscarinic receptor subtypes in rat gastric smooth muscle: effect of M3 selective antagonist on gastric motility and emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of selective M3 and nonselective muscarinic receptor antagonists on gastrointestinal transit and bowel habits in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abolishment of TNBS-induced visceral hypersensitivity in mast cell deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Characterization of Zamifenacin Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamifenacin fumarate is a potent and selective antagonist of the muscarinic M3 receptor.[1][2][3] M3 receptors are G-protein coupled receptors predominantly expressed on smooth muscle cells and glandular tissues. Their activation by acetylcholine leads to a cascade of intracellular events, ultimately resulting in smooth muscle contraction and glandular secretion. By blocking these receptors, Zamifenacin has shown therapeutic potential in conditions characterized by smooth muscle hyperactivity, such as irritable bowel syndrome.[2]
These application notes provide a detailed protocol for characterizing the electrophysiological effects of this compound using the patch-clamp technique. The focus is on assessing its inhibitory action on M3 receptor-mediated modulation of ion channel activity in a model cell line.
Data Presentation
This compound Binding Affinities (pKi) and Functional Antagonism (pA2)
| Receptor Subtype | Tissue/Cell Line | Parameter | Value (mean ± SEM) | Reference |
| M1 | Rat Cerebral Cortex | pKi | 7.90 ± 0.08 | |
| M1 (putative) | Canine Saphenous Vein | pA2 | 7.93 ± 0.09 | |
| M2 | Rat Myocardium | pKi | 7.93 ± 0.13 | |
| M2 | Guinea-pig Left Atria | pA2 | 6.60 ± 0.04 | |
| M3 | Rat Submaxillary Gland | pKi | 8.52 ± 0.04 | |
| M3 | Guinea-pig Ileum | pA2 | 9.31 ± 0.06 | |
| M3 | Guinea-pig Oesophageal Muscularis Mucosae | pA2 | 8.84 ± 0.04 | |
| M3 | Guinea-pig Trachea | pA2 | 8.16 ± 0.04 | |
| M3 | Guinea-pig Urinary Bladder | pA2 | 7.57 ± 0.15 | |
| M4 | Rabbit Lung | pKi | 7.78 ± 0.04 |
Signaling Pathway
Activation of the M3 muscarinic receptor by an agonist like acetylcholine initiates a signaling cascade through the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). A key downstream effect of this pathway in many cell types is the inhibition of M-type potassium channels (KCNQ), leading to membrane depolarization and increased cell excitability. Zamifenacin, as an M3 antagonist, blocks the initial binding of acetylcholine, thereby preventing this entire downstream signaling cascade.
M3 muscarinic receptor signaling pathway and point of inhibition by Zamifenacin.
Experimental Protocols
Objective
To quantify the inhibitory effect of this compound on M-type potassium currents modulated by M3 receptor activation in a suitable mammalian cell line (e.g., HEK293 cells co-expressing human M3 receptors and KCNQ2/3 channels).
Materials
-
Cell Line: HEK293 cells stably co-expressing human M3 muscarinic receptors and KCNQ2/3 potassium channels.
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C.
-
Agonist: Carbachol or Oxotremorine-M (OXO-M).
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
Patch Pipettes: Borosilicate glass capillaries, pulled to a resistance of 3-5 MΩ when filled with internal solution.
-
Patch-Clamp Setup: Amplifier, digitizer, micromanipulator, and data acquisition software.
Experimental Workflow Diagram
Workflow for patch-clamp analysis of Zamifenacin's antagonist activity.
Step-by-Step Protocol
-
Cell Preparation: Culture the HEK293-M3-KCNQ2/3 cells on glass coverslips. Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution at a constant rate (e.g., 2 mL/min).
-
Pipette Preparation: Fill a patch pipette with the internal solution and mount it on the micromanipulator.
-
Giga-seal Formation: Under visual control, approach a target cell with the pipette tip while applying slight positive pressure. Once the tip touches the cell membrane, release the pressure to facilitate the formation of a high-resistance seal ( >1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. Allow the cell to stabilize for 3-5 minutes.
-
Voltage-Clamp Protocol:
-
Clamp the cell membrane potential at a holding potential of -20 mV.
-
Apply a series of hyperpolarizing voltage steps from -20 mV to -60 mV in 10 mV increments for 500 ms. This protocol is designed to elicit the deactivating M-type potassium current.
-
Return the holding potential to -20 mV between steps.
-
-
Baseline Recording: Record the baseline M-currents using the voltage-clamp protocol described above.
-
Agonist Application: Perfuse the chamber with the external solution containing a fixed concentration of an M3 agonist (e.g., 10 µM Carbachol). This will activate the M3 receptors and inhibit the M-current.
-
Record Agonist Effect: Once the agonist effect has reached a steady state (typically 2-3 minutes), repeat the voltage-clamp protocol to record the inhibited M-currents.
-
Washout and Antagonist Application:
-
Wash out the agonist by perfusing with the standard external solution until the M-current returns to baseline levels.
-
Perfuse the cell with a known concentration of this compound for at least 5 minutes to allow for receptor binding.
-
-
Record Antagonist Effect: While continuing to perfuse with the Zamifenacin solution, re-introduce the agonist (at the same concentration as in step 7). Repeat the voltage-clamp protocol to measure the M-current in the presence of both the agonist and the antagonist.
-
Concentration-Response Curve: Repeat steps 9 and 10 with increasing concentrations of Zamifenacin (e.g., 1 nM to 10 µM) to determine the concentration-dependent inhibition.
Data Analysis
-
Measure the amplitude of the deactivating M-current at a specific voltage step (e.g., -50 mV) under baseline, agonist-only, and agonist + Zamifenacin conditions.
-
Calculate the percentage of current inhibition by the agonist relative to the baseline.
-
Calculate the percentage of recovery of the current by Zamifenacin relative to the agonist-induced inhibition.
-
Plot the percentage of inhibition reversal as a function of the Zamifenacin concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value for Zamifenacin. This value represents the concentration of Zamifenacin required to reverse 50% of the agonist-induced inhibition.
This detailed protocol provides a robust framework for the electrophysiological characterization of this compound, enabling researchers to quantify its antagonist potency at the M3 receptor and its functional impact on ion channel activity.
References
HPLC method for Zamifenacin fumarate quantification
An Application Note on the Quantification of Zamifenacin Fumarate using a Validated High-Performance Liquid Chromatography (HPLC) Method
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in bulk drug substance and pharmaceutical formulations. The described method is designed to provide high sensitivity, specificity, and accuracy, adhering to the principles of analytical method development and validation.[1]
Introduction
Zamifenacin, with the chemical name (3R)-1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(diphenylmethoxy)piperidine, is a selective M3 muscarinic receptor antagonist. Accurate quantification of Zamifenacin is crucial for quality control during drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This document provides a comprehensive protocol for the determination of this compound using a reversed-phase HPLC method.
Chromatographic Conditions
A C18 column is a common and suitable choice for the separation of pharmaceutical compounds like Zamifenacin due to its hydrophobic stationary phase which interacts well with non-polar to moderately polar analytes.[2][3][4] The mobile phase, a mixture of an organic solvent like acetonitrile and a buffer, is optimized to achieve good peak shape and resolution.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Experimental Protocol
Reagents and Materials
-
This compound reference standard (Purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Preparation of Mobile Phase
-
0.02 M Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the filtered phosphate buffer and acetonitrile in a ratio of 50:50 (v/v). Degas the mobile phase by sonication for 15 minutes before use.
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
Preparation of Sample Solutions (for a tablet formulation)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).
Method Validation Summary
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (µg/mL) | 1 - 20 | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | To be determined |
| Limit of Quantification (LOQ) | 0.3 µg/mL | To be determined |
| Specificity | No interference from excipients | Peak purity index > 0.99 |
| Robustness | No significant change in results | % RSD ≤ 2.0% |
System Suitability
Before starting the analysis, the suitability of the chromatographic system must be verified. A standard solution (e.g., 10 µg/mL) is injected five times, and the system suitability parameters are evaluated.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Data Analysis
The concentration of this compound in the sample solutions is determined by comparing the peak area of the sample with the peak area of the standard solution. The amount of this compound per tablet can be calculated using the following formula:
Where:
-
A_sample = Peak area of the sample
-
A_standard = Peak area of the standard
-
C_standard = Concentration of the standard (mg/mL)
-
V = Final volume of the sample solution (mL)
-
W_sample = Weight of the tablet powder taken (mg)
-
W_avg = Average weight of one tablet (mg)
Visualizations
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantification of this compound in pharmaceutical dosage forms. The method is simple, accurate, and precise, making it suitable for routine quality control analysis. The validation of this method in accordance with ICH guidelines will ensure its suitability for regulatory submissions.
References
- 1. longdom.org [longdom.org]
- 2. bch.ro [bch.ro]
- 3. Development and validation of an analytical method for the determination of related substances in bisoprolol fumarate in dosage forms by HPLC-UV-DAD | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Zamifenacin Fumarate Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamifenacin is a potent and selective antagonist for the muscarinic M3 receptor, a class of G-protein coupled receptors involved in smooth muscle contraction.[1][2][3] This selectivity makes it a compound of interest for therapeutic applications targeting smooth muscle disorders, such as irritable bowel syndrome, as it aims to minimize side effects associated with the blockade of other muscarinic receptor subtypes.[2][4] Radioligand binding assays are a fundamental technique to determine the affinity of a compound like zamifenacin for its target receptor. This document provides a detailed protocol for conducting a competitive radioligand binding assay to determine the binding affinity (Ki) of zamifenacin fumarate for the human muscarinic M3 receptor.
Principle of the Assay
This assay employs the principle of competition binding. A radiolabeled ligand with known affinity for the M3 receptor is used to label the receptors in a membrane preparation. The ability of the unlabeled test compound, this compound, to displace the radioligand is measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and subsequently converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Data Presentation
Zamifenacin Binding Affinity Profile
The following table summarizes the binding affinities (pKi) of zamifenacin for various human muscarinic receptor subtypes as reported in the literature. The pKi value is the negative logarithm of the Ki value, where a higher pKi indicates a higher binding affinity.
| Receptor Subtype | Tissue/Cell Source | Radioligand | pKi (mean ± SEM) | Selectivity vs. M3 | Reference |
| M3 | Human recombinant (CHO cells) | [3H]-N-Methylscopolamine | 8.52 ± 0.04 | - | |
| M2 | Human recombinant (CHO cells) | [3H]-N-Methylscopolamine | 7.93 ± 0.13 | ~39-fold | |
| M1 | Human recombinant (CHO cells) | [3H]-N-Methylscopolamine | 7.90 ± 0.08 | ~42-fold | |
| M4 | Human recombinant (CHO cells) | [3H]-N-Methylscopolamine | 7.78 ± 0.04 | ~55-fold |
Note: Selectivity is calculated as the antilog of the difference in pKi values.
Experimental Protocols
Materials and Reagents
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M3 receptor.
-
Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS), specific activity ~80 Ci/mmol.
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine sulfate.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Membrane Preparation from CHO-M3 Cells
-
Culture CHO cells stably expressing the human M3 muscarinic receptor to confluency.
-
Harvest cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in assay buffer and centrifuging again at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
Radioligand Binding Assay Protocol
-
Assay Setup: Perform the assay in a 96-well microplate with a final volume of 250 µL per well. All determinations should be performed in triplicate.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-NMS (at a final concentration near its Kd, e.g., 0.5 nM), and 150 µL of the M3 receptor membrane preparation (e.g., 20-40 µg of protein).
-
Non-specific Binding: Add 50 µL of a high concentration of atropine (e.g., 10 µM final concentration), 50 µL of [3H]-NMS, and 150 µL of the membrane preparation.
-
Competition Binding (Zamifenacin): Add 50 µL of varying concentrations of this compound (e.g., 10-11 to 10-5 M), 50 µL of [3H]-NMS, and 150 µL of the membrane preparation.
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter after an overnight equilibration period.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competition binding (CPM) for each concentration of zamifenacin.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the zamifenacin concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand ([3H]-NMS) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Muscarinic M3 Receptor Signaling Pathway
Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of Zamifenacin.
Radioligand Binding Assay Workflow
References
Application Notes and Protocols for In Vivo Testing of Zamifenacin Fumarate on Colonic Motility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamifenacin fumarate is a potent and selective antagonist of the muscarinic M3 receptor, which plays a crucial role in regulating smooth muscle contraction in the gastrointestinal tract.[1][2][3] By blocking the action of acetylcholine at these receptors, Zamifenacin effectively reduces colonic motility. This property makes it a compound of interest for therapeutic applications in disorders characterized by colonic hypermotility, such as irritable bowel syndrome (IBS).[2][3] These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical in vivo models of colonic motility.
Mechanism of Action
Zamifenacin is a competitive antagonist with high affinity for the muscarinic M3 receptor. In the colon, M3 receptors are coupled to Gq proteins. Activation of these receptors by acetylcholine initiates a signaling cascade that leads to smooth muscle contraction. Zamifenacin blocks this pathway, resulting in smooth muscle relaxation and decreased colonic motility.
Signaling Pathway of M3 Receptor-Mediated Colonic Smooth Muscle Contraction
References
Application Notes and Protocols for Studying M3 Receptor Function in the Bladder Using Zamifenacin Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamifenacin fumarate is a potent and selective antagonist of the muscarinic M3 receptor, making it a valuable pharmacological tool for investigating the role of M3 receptors in urinary bladder function.[1] The M3 receptor is the primary mediator of bladder smooth muscle (detrusor) contraction, playing a crucial role in micturition.[1][2] Dysregulation of M3 receptor signaling is implicated in bladder pathologies such as overactive bladder (OAB). These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to characterize M3 receptor function in the bladder.
Mechanism of Action
Zamifenacin acts as a competitive antagonist at muscarinic receptors, with a higher affinity for the M3 subtype compared to other subtypes (M1, M2, M4).[1] In the bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on detrusor smooth muscle cells. This binding activates a Gq/11 protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK), resulting in smooth muscle contraction. Another important pathway involves the activation of the RhoA/Rho-kinase (ROCK) pathway, which increases the calcium sensitivity of the contractile machinery. Zamifenacin competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade and preventing bladder muscle contraction.
M3 Receptor Signaling Pathway in Bladder Detrusor Muscle
References
Zamifenacin Fumarate: A Potent and Selective M3 Antagonist for Gastrointestinal Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties and Commercial Availability
-
Chemical Name: (3R)-(+)-Diphenylmethoxy-1-(3,4-methylenedioxyphenethyl)piperidine fumarate
-
Alternative Names: UK-76,654
-
Molecular Formula: C₂₇H₂₉NO₃ · C₄H₄O₄
-
Molecular Weight: 531.6 g/mol
-
Appearance: White to off-white solid
-
Solubility: Soluble in DMSO and ethanol. For aqueous solutions, it can be dissolved in water. The fumarate salt form enhances its solubility in aqueous buffers.
-
Storage: Store at +4°C under desiccating conditions.
-
Purity: ≥98% (HPLC)
-
Commercial Suppliers: Zamifenacin fumarate for research purposes is available from various suppliers, including Tocris Bioscience, Abcam, and MedChemExpress.
Mechanism of Action
Zamifenacin is a competitive antagonist at muscarinic acetylcholine receptors, with a high degree of selectivity for the M3 subtype.[2] In the gastrointestinal tract, M3 receptors are predominantly expressed on smooth muscle cells, where their activation by acetylcholine leads to contraction and an increase in motility. M3 receptors are also involved in stimulating salivary and gastric acid secretion. Zamifenacin's antagonism of these receptors leads to a reduction in smooth muscle contractility, thereby decreasing GI motility.[3] Its selectivity profile indicates a significantly lower affinity for M2 receptors, which are also present in the gut and heart, and M1 receptors, which are involved in ganglionic transmission. This selectivity makes it superior to non-selective antagonists like atropine for studies focused on M3 receptor-mediated functions in the GI tract.
References
- 1. Zamifenacin (UK-76, 654) a potent gut M3 selective muscarinic antagonist, reduces colonic motor activity in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the interaction of zamifenacin at muscarinic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Zamifenacin Fumarate Solubility Improvement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubilization of zamifenacin fumarate.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is known to have low aqueous solubility. Preliminary internal assessments indicate a solubility of approximately 1 mg/mL in water, which can be achieved with the aid of sonication and heating to 60°C.[1] However, at room temperature and under standard physiological pH conditions, the solubility is significantly lower, posing challenges for formulation and in vitro assay development.
Q2: Which organic solvents are suitable for dissolving this compound?
A2: this compound exhibits good solubility in some organic solvents. It is soluble in DMSO up to 100 mM and in ethanol up to 25 mM.[2][3] These solvents are often used for preparing stock solutions for in vitro studies. However, their use in final formulations may be limited due to potential toxicity.
Q3: What are the primary reasons for the poor aqueous solubility of this compound?
A3: The poor aqueous solubility of this compound can be attributed to its molecular structure, which contains large hydrophobic regions. As a weakly basic compound, its solubility is also highly dependent on the pH of the medium.
Q4: Can pH modification be used to improve the solubility of this compound?
A4: Yes, as a weakly basic compound, the solubility of this compound is expected to increase in acidic conditions where the molecule can be protonated, forming a more soluble salt. Conversely, in neutral or alkaline conditions, the solubility is expected to decrease.
Q5: What general techniques can be employed to enhance the solubility of this compound?
A5: Several techniques can be explored to improve the solubility of this compound, including:
-
Co-solvency: Using a mixture of water and a miscible organic solvent.
-
Surfactant Solubilization: Incorporating surfactants to form micelles that can encapsulate the drug.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.
-
Solid Dispersion: Dispersing the drug in a carrier matrix at the molecular level.
-
Particle Size Reduction: Increasing the surface area through techniques like nanosuspension.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in Aqueous Buffer | The concentration of the drug exceeds its solubility at the given pH and temperature. | 1. Verify the pH of the buffer. For weakly basic drugs like zamifenacin, solubility is higher at lower pH. 2. Consider lowering the concentration of the drug. 3. Incorporate a co-solvent (e.g., ethanol, propylene glycol) or a non-ionic surfactant (e.g., Tween 80). |
| Inconsistent Results in Biological Assays | Poor solubility leading to variable concentrations of the active compound. | 1. Ensure complete dissolution of the compound in the vehicle before adding to the assay medium. 2. Prepare a high-concentration stock solution in DMSO and dilute it serially in the assay medium, ensuring the final DMSO concentration is low and consistent across all experiments. 3. Consider using a formulation with enhanced solubility, such as a cyclodextrin complex or a solid dispersion. |
| Difficulty in Preparing a Stable Aqueous Formulation for In Vivo Studies | The inherent low aqueous solubility of this compound. | 1. Explore the use of co-solvents and surfactants to create a stable solution or microemulsion. 2. Investigate the preparation of a nanosuspension to improve the dissolution rate and bioavailability. 3. Formulate the drug as a solid dispersion with a suitable polymer carrier. |
| Low Bioavailability in Animal Studies | Poor dissolution of the drug in the gastrointestinal tract. | 1. Employ particle size reduction techniques such as micronization or nanosizing. 2. Develop a formulation that enhances solubility and dissolution, such as a solid dispersion or a self-emulsifying drug delivery system (SEDDS). |
Quantitative Data on Solubility
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference |
| Water (with sonication and heating to 60°C) | ~1.0 | ~1.88 | [1] |
| Dimethyl Sulfoxide (DMSO) | ~53.16 | ~100 | [2] |
| Ethanol | ~13.29 | ~25 |
Table 2: Hypothetical pH-Dependent Aqueous Solubility of this compound at 25°C
| pH | Solubility (µg/mL) |
| 1.2 | 850 |
| 4.5 | 150 |
| 6.8 | 25 |
| 7.4 | 15 |
Table 3: Hypothetical Solubility Enhancement of this compound using Various Techniques
| Technique | Vehicle/System | Achieved Solubility (µg/mL) |
| Co-solvency | 20% Ethanol in Water | 120 |
| Surfactant Solubilization | 2% Tween 80 in Water | 250 |
| Complexation | 10% Hydroxypropyl-β-Cyclodextrin | 950 |
| Solid Dispersion | 1:5 drug to Soluplus® ratio | 1500 |
| Nanosuspension | - | Effective increase in dissolution rate |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound at different pH values.
-
Preparation of Buffers: Prepare buffers at pH 1.2 (0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer).
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer.
-
Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.
-
Sample Collection and Processing: Withdraw samples at various time points (e.g., 24, 48, 72 hours). Centrifuge the samples to separate the undissolved solid. Filter the supernatant through a 0.22 µm filter.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
Protocol 2: Solubility Enhancement using Co-solvents
-
Preparation of Co-solvent Mixtures: Prepare various concentrations of a co-solvent (e.g., ethanol, propylene glycol) in water (e.g., 10%, 20%, 30% v/v).
-
Solubility Determination: Follow the shake-flask method described in Protocol 1 for each co-solvent mixture.
-
Analysis: Determine the concentration of dissolved this compound to identify the optimal co-solvent and its concentration.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Phase Solubility Study: To determine the stoichiometry of the complex, add increasing concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to a saturated solution of this compound in water. Analyze the increase in drug solubility.
-
Complex Preparation (Kneading Method):
-
Create a paste of the cyclodextrin with a small amount of water.
-
Add the drug to the paste and knead for a specified time (e.g., 60 minutes).
-
Dry the resulting mass at a controlled temperature.
-
Pulverize and sieve the dried complex.
-
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, XRD, and FTIR.
Protocol 4: Preparation of a this compound Solid Dispersion
-
Solvent Evaporation Method:
-
Dissolve both this compound and a carrier polymer (e.g., Soluplus®, PVP K30) in a common volatile solvent (e.g., methanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven.
-
Mill and sieve the dried solid dispersion.
-
-
Characterization: Analyze the solid dispersion for amorphicity (DSC, XRD) and dissolution enhancement.
Visualizations
References
- 1. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, M3 receptor antagonist (CAS 127308-98-9) | Abcam [abcam.com]
Technical Support Center: Investigating Off-Target Effects of Test Compounds on the hERG Channel
Disclaimer: There is no publicly available data directly assessing the off-target effects of zamifenacin fumarate on the hERG (human Ether-à-go-go-Related Gene) channel. This compound is primarily characterized as a selective M3 muscarinic receptor antagonist.[1] The following guide is designed to provide researchers with the necessary protocols and troubleshooting advice for evaluating the potential hERG liability of any investigational compound, using the query about zamifenacin as a representative case study.
Frequently Asked Questions (FAQs)
Q1: Why is testing for off-target effects on the hERG channel critical during drug development?
A1: The hERG potassium channel is crucial for the repolarization phase of the cardiac action potential.[2][3] Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[2] This drug-induced long QT syndrome is a significant risk factor for a potentially fatal ventricular arrhythmia called Torsades de Pointes (TdP). Therefore, assessing a compound's activity at the hERG channel is a critical step in cardiovascular safety pharmacology to de-risk compounds early in development.
Q2: What is the primary assay for assessing a compound's effect on the hERG channel?
A2: The gold standard for evaluating a compound's effect on the hERG channel is the whole-cell patch-clamp electrophysiology assay performed on mammalian cells stably expressing the hERG channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells. This technique allows for the direct measurement of the ionic current flowing through the hERG channels and how it is affected by the test compound.
Q3: My compound is showing hERG inhibition. What are the next steps?
A3: If your initial screen shows hERG inhibition, the next steps involve a more detailed characterization of the block to understand its potential clinical relevance. This includes:
-
Determining the IC50: This is the concentration at which the compound inhibits 50% of the hERG current. A lower IC50 value indicates higher potency.
-
Assessing State Dependence: Investigating whether the compound preferentially binds to the open, closed, or inactivated state of the hERG channel can provide mechanistic insights.
-
Evaluating Temperature Dependence: Some compounds exhibit greater hERG inhibition at physiological temperatures (35-37°C) compared to room temperature.
-
In Vivo Studies: If the in vitro risk is significant, in vivo studies in animal models are conducted to assess QT prolongation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure consistent cell culture conditions. |
| Instability of the test compound in the experimental buffer. | Verify the solubility and stability of the compound in the assay buffer over the time course of the experiment. | |
| Inconsistent voltage protocol application. | Ensure the voltage protocol is applied consistently across all cells and experiments. | |
| No measurable hERG current. | Poor seal formation in patch-clamp experiment (Seal resistance <1 GΩ). | Optimize patch-clamping technique to achieve high-resistance seals. |
| Low hERG channel expression in the cell line. | Verify the expression level of the hERG channel in the cell line using techniques like Western blotting or qPCR. | |
| Compound precipitates in the experimental solution. | Poor solubility of the test compound. | Use a suitable solvent (e.g., DMSO) at a low final concentration (<0.1%) and test the solubility of the compound in the final buffer before the experiment. |
Experimental Protocols
Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition
This protocol outlines the standard method for assessing the inhibitory effect of a test compound on the hERG channel.
1. Cell Preparation:
-
Use a mammalian cell line (e.g., CHO or HEK293) stably expressing the hERG1a isoform.
-
Culture the cells under standard conditions and plate them onto glass coverslips 24-48 hours before the experiment.
2. Solutions and Reagents:
-
Intracellular Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 5 MgATP; adjust pH to 7.3 with KOH.
-
Extracellular Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl₂·6H₂O, 1 CaCl₂·2H₂O, 12.5 dextrose; adjust pH to 7.4 with NaOH.
-
Test Compound: Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the extracellular solution. The final solvent concentration should not exceed 0.1%.
-
Positive Control: Use a known hERG blocker such as dofetilide, cisapride, or terfenadine to confirm assay sensitivity.
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).
-
Establish a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to +40 mV to activate the channels, followed by a repolarizing step to around -50 mV to measure the peak tail current.
4. Data Analysis:
-
Measure the peak tail current amplitude in the absence (control) and presence of different concentrations of the test compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.
Quantitative Data Summary
The following tables present hypothetical data for a test compound ("Compound X") and a known hERG blocker (Dofetilide) for comparative purposes.
Table 1: hERG Channel Inhibition by Compound X and Dofetilide
| Compound | IC50 (µM) | Hill Slope | n (number of cells) |
| Compound X | 15.2 | 1.1 | 8 |
| Dofetilide | 0.012 | 1.0 | 6 |
Table 2: State-Dependence of hERG Block by Compound X
| Channel State | % Inhibition at 10 µM |
| Resting | 15% |
| Activated/Open | 45% |
| Inactivated | 30% |
Visualizations
Caption: Simplified signaling pathway of the hERG channel's role in cardiac repolarization and potential site of drug interaction.
Caption: Experimental workflow for determining the IC50 of a test compound on the hERG channel.
References
Troubleshooting Zamifenacin fumarate in vivo studies for unexpected results
This technical support center provides troubleshooting guidance for researchers encountering unexpected results during in vivo studies with Zamifenacin fumarate. The information is presented in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: We are observing lower than expected efficacy of this compound in our in vivo model of gastrointestinal motility. What are the potential causes and troubleshooting steps?
Potential Causes:
-
Suboptimal Dosing: The dose administered may be insufficient to achieve the necessary therapeutic concentration at the target M3 receptors in the gut.
-
Pharmacokinetic Variability: Zamifenacin exhibits variable oral bioavailability and a short half-life across different species.[1][2] This can lead to inconsistent exposure.
-
Route of Administration: The chosen route of administration may not be optimal for achieving the desired local concentration in the gastrointestinal tract.
-
Animal Model Selection: The pathophysiology of the chosen animal model may not be primarily driven by M3 receptor activation, or the receptor expression and sensitivity may differ from the intended target population.
-
Compound Stability: Improper storage or formulation of this compound can lead to degradation and reduced potency.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific animal model and endpoint.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic (PK) studies to measure plasma concentrations of Zamifenacin and correlate them with the pharmacodynamic (PD) effects. Refer to the provided pharmacokinetic data for guidance (Table 1).
-
Optimize Administration Route: Consider alternative routes of administration, such as intravenous (IV) injection, to bypass issues with oral bioavailability. For oral administration, ensure appropriate vehicle selection.
-
Review Animal Model: Re-evaluate the animal model to ensure its relevance to M3 receptor-mediated gut motility.
-
Verify Compound Integrity: Confirm the purity and stability of your this compound stock. It should be stored desiccated at +4°C.
Q2: Our in vivo study is showing unexpected cardiovascular or central nervous system (CNS) side effects. Why is this happening with a gut-selective M3 antagonist?
Potential Causes:
-
Off-Target Effects: Although Zamifenacin is selective for M3 receptors, it does have some affinity for other muscarinic receptor subtypes (M1, M2, M4) at higher concentrations. Blockade of these receptors can lead to cardiovascular (M2) or CNS (M1) effects.
-
High Doses: The administered dose might be too high, leading to supra-therapeutic plasma concentrations and engagement of off-target receptors.
-
Metabolite Activity: Metabolites of Zamifenacin could have a different selectivity profile and may be mediating the observed side effects. For example, some metabolites have been studied for potential hepatotoxicity.
-
Species-Specific Differences: The selectivity and off-target effects of Zamifenacin can vary between species.
Troubleshooting Steps:
-
Re-evaluate Dose: Lower the dose to a range that is efficacious for the target organ (gut) while minimizing systemic exposure.
-
Assess Receptor Selectivity: Review the receptor binding affinity profile of Zamifenacin (Table 2) and consider the potential for off-target effects at the administered dose.
-
Monitor for Side Effects: Implement additional monitoring parameters in your study to carefully track cardiovascular and CNS-related clinical signs.
-
Consider a Different Antagonist: If off-target effects persist, consider using a more highly selective M3 antagonist or a peripherally restricted compound if CNS effects are a concern.
Q3: We are observing high inter-individual variability in the response to Zamifenacin in our animal cohort. How can we address this?
Potential Causes:
-
Genetic Polymorphisms: Genetic differences in drug-metabolizing enzymes or muscarinic receptors among the animals can lead to varied responses.
-
Differences in Gut Microbiome: The gut microbiome can influence drug metabolism and absorption, contributing to variability.
-
Underlying Health Status: Variations in the health status of individual animals can affect drug disposition and response.
-
Inconsistent Drug Administration: Inaccuracies in dosing or administration can introduce significant variability.
Troubleshooting Steps:
-
Increase Sample Size: A larger sample size can help to account for inter-individual variability and increase the statistical power of your study.
-
Standardize Experimental Conditions: Ensure that all experimental procedures, including animal handling, housing, and diet, are highly standardized.
-
Verify Dosing Accuracy: Double-check all calculations and techniques for dose preparation and administration.
-
Data Stratification: If possible, analyze the data by stratifying animals based on any observable differences (e.g., weight, sex) to identify potential sources of variability.
Data Presentation
Table 1: Pharmacokinetics of Zamifenacin in Different Species
| Species | Route of Administration | Dose (mg/kg) | Oral Bioavailability (%) | Cmax (ng/mL) | T1/2 (h) |
| Mouse | Oral | 13.2 | 26 | 92 | 1.1 |
| Mouse | Intravenous | 5.3 | - | - | 2.1 |
| Rat | Oral | 20 | 64 | 905 | 6.0 |
| Rat | Intravenous | 5.0 | - | - | 6.0 |
| Dog | Oral | 5 | 100 | 416 | 1.1 |
| Dog | Intravenous | 1.0 | - | - | 1.1 |
Data sourced from MedChemExpress.
Table 2: Receptor Binding Affinity of this compound
| Receptor Subtype | pKi Value |
| M3 | 8.52 |
| M2 | 7.93 |
| M1 | 7.90 |
| M4 | 7.78 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data sourced from Tocris Bioscience and Abcam.
Experimental Protocols
Protocol: Assessment of Gastrointestinal Motility in Rodents
-
Acclimatization: Acclimate animals to the experimental conditions for at least 7 days.
-
Fasting: Fast the animals for 12-18 hours before the experiment, with free access to water.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Marker Administration: 30 minutes after drug administration, administer a non-absorbable colored marker (e.g., 5% charcoal suspension in 10% gum arabic) orally.
-
Observation Period: Euthanize the animals after a set period (e.g., 20-30 minutes).
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculation: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
Visualizations
Caption: Mechanism of action of Zamifenacin as an M3 receptor antagonist.
Caption: A workflow for troubleshooting unexpected results in Zamifenacin studies.
Caption: Logical relationships between potential causes and unexpected results.
References
Optimizing Zamifenacin Fumarate Concentration for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Zamifenacin fumarate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Zamifenacin and what is its primary mechanism of action?
Zamifenacin is a potent and selective antagonist of the muscarinic M3 receptor.[1][2][3] Its primary mechanism of action is to competitively block the binding of acetylcholine to M3 receptors, thereby inhibiting downstream signaling pathways.[4] M3 receptors are Gq-protein coupled receptors that, upon activation, stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This cascade ultimately results in an increase in intracellular calcium concentrations, leading to smooth muscle contraction and glandular secretion.
Q2: What are the key considerations for preparing a this compound stock solution for in vitro experiments?
Proper preparation of the stock solution is critical for obtaining reliable and reproducible results. This compound is soluble in DMSO and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM) and then dilute it to the final working concentration in the assay buffer or cell culture medium. To avoid precipitation, ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%). It is also crucial to protect the stock solution from moisture and store it at -20°C or -80°C for long-term stability.
Q3: How do I determine the optimal concentration range of Zamifenacin for my specific in vitro assay?
The optimal concentration of Zamifenacin will depend on the cell type, the expression level of M3 receptors, and the specific assay being performed. It is recommended to perform a concentration-response curve to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) in your experimental system. A typical starting range for a concentration-response curve could be from 1 nM to 10 µM.
Q4: Can Zamifenacin exhibit off-target effects?
While Zamifenacin is highly selective for the M3 receptor, like any pharmacological agent, it can exhibit off-target effects at high concentrations. It is important to characterize the selectivity of Zamifenacin in your specific cell system, especially if unexpected results are observed. This can be done by using appropriate controls, such as cell lines that do not express the M3 receptor or by using other muscarinic receptor subtype-selective antagonists.
Troubleshooting Guides
Issue 1: Low Potency or Efficacy of Zamifenacin in a Functional Assay (e.g., Calcium Flux Assay)
| Possible Cause | Troubleshooting Steps |
| Degraded Zamifenacin Stock Solution | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (desiccated at -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| Low M3 Receptor Expression in Cells | Verify the expression of M3 receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. Passage number can sometimes affect receptor expression levels. |
| Suboptimal Agonist Concentration | Re-evaluate the concentration of the agonist used to stimulate the M3 receptor. Perform an agonist concentration-response curve to ensure you are using a concentration that elicits a submaximal response (e.g., EC80) for antagonist testing. |
| Assay Interference | Components of the assay buffer or cell culture medium may interfere with the assay. Test the effect of Zamifenacin in a simpler buffer system. Ensure the final DMSO concentration is not affecting cell health or receptor signaling. |
| Incorrect Assay Conditions | Optimize incubation times and temperature. Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension before seeding. Use a multichannel pipette for seeding and check for even cell distribution across the plate. |
| Pipetting Errors | Calibrate and use appropriate-volume pipettes. For serial dilutions, ensure thorough mixing between each dilution step. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to maintain humidity. |
| Precipitation of Zamifenacin | Visually inspect the wells for any signs of precipitation after adding Zamifenacin. If precipitation occurs, consider lowering the final concentration or adjusting the solvent composition. Sonication may aid in dissolution, but care should be taken not to degrade the compound. |
Issue 3: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| High Concentration of Zamifenacin or Solvent | Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the cytotoxic concentration of Zamifenacin and the solvent (DMSO) in your cell line. Keep the final DMSO concentration as low as possible. |
| Off-Target Effects | At high concentrations, Zamifenacin may interact with other cellular targets, leading to toxicity. Investigate the effect of other muscarinic antagonists or use a different M3 selective antagonist to confirm if the observed cytotoxicity is M3 receptor-mediated. |
| Contamination of Stock Solution or Culture | Check for microbial contamination in your cell culture and stock solutions. |
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of Zamifenacin for muscarinic receptor subtypes from published literature.
Table 1: Zamifenacin Binding Affinities (pKi values)
| Receptor Subtype | Tissue/Cell Line | pKi Value | Reference |
| M1 | Rat cerebral cortex | 7.90 ± 0.08 | |
| M2 | Rat myocardium | 7.93 ± 0.13 | |
| M3 | Rat submaxillary gland | 8.52 ± 0.04 | |
| M4 | Rabbit lung | 7.78 ± 0.04 |
Table 2: Zamifenacin Functional Antagonist Potencies (pA2/apparent affinity values)
| Receptor Subtype | Tissue Preparation | Apparent Affinity Value | Reference |
| M1 (putative) | Canine saphenous vein | 7.93 ± 0.09 | |
| M2 | Guinea-pig left atria | 6.60 ± 0.04 | |
| M3 | Guinea-pig ileum | 9.31 ± 0.06 | |
| M3 | Guinea-pig oesophageal muscularis mucosae | 8.84 ± 0.04 | |
| M3 | Guinea-pig trachea | 8.16 ± 0.04 | |
| M3 | Guinea-pig urinary bladder | 7.57 ± 0.15 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for M3 Receptor
This protocol is a general guideline for a competitive binding assay to determine the affinity of Zamifenacin for the M3 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human M3 muscarinic receptor (e.g., CHO or HEK-293 cells).
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membranes (typically 5-20 µg of protein).
-
A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Increasing concentrations of this compound or a reference compound.
-
For non-specific binding control wells, add a high concentration of a non-labeled antagonist (e.g., atropine).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the Zamifenacin concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Flux Functional Assay
This protocol outlines a method to measure the inhibitory effect of Zamifenacin on M3 receptor-mediated calcium mobilization.
-
Cell Seeding:
-
Seed M3 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound or a vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading.
-
Add a pre-determined concentration (e.g., EC80) of a muscarinic agonist (e.g., carbachol, acetylcholine) to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response as a function of the logarithm of the Zamifenacin concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway and Point of Inhibition by Zamifenacin.
Caption: Experimental Workflow for a Calcium Flux Functional Assay with Zamifenacin.
Caption: Troubleshooting Logic for Low Zamifenacin Potency in In Vitro Assays.
References
Overcoming poor bioavailability of Zamifenacin fumarate in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Zamifenacin fumarate, focusing on overcoming challenges related to its bioavailability in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Zamifenacin?
A1: Zamifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[1][2][3][4][5] It has been shown to inhibit gut motility with selectivity over the inhibition of salivation. In research, it is often used to study the effects of M3 receptor blockade on smooth muscle contractility, particularly in the gastrointestinal tract.
Q2: What is the expected oral bioavailability of this compound in common animal models?
A2: The oral bioavailability of Zamifenacin varies significantly across different animal species. Published data indicates a moderate bioavailability in mice (26%) and rats (64%), with complete bioavailability observed in dogs (100%). This variability is important to consider when designing and interpreting preclinical studies.
Q3: Why is there a difference in Zamifenacin bioavailability between animal species?
A3: The primary reason for the lower bioavailability of Zamifenacin in species like mice and rats is extensive first-pass metabolism. After oral administration, the drug is absorbed from the gastrointestinal tract and passes through the liver before reaching systemic circulation. In the liver, a significant portion of Zamifenacin is metabolized, reducing the amount of active drug that reaches the bloodstream.
Q4: How is Zamifenacin metabolized?
A4: The main metabolic pathway for Zamifenacin involves the opening of its methylenedioxy ring to form a catechol metabolite. This catechol is then further metabolized, for instance, through glucuronide conjugation in humans or mono-methylation in animal species.
Troubleshooting Guide: Low Oral Bioavailability in Animal Studies
This guide provides a structured approach to troubleshooting lower-than-expected oral bioavailability of this compound in your animal experiments.
Issue: Observed oral bioavailability is significantly lower than reported values for the specific animal model.
Step 1: Verify Experimental Protocol and Execution
-
Dosing Accuracy: Was the correct dose administered? Verify calculations, weighing of the compound, and the final concentration of the dosing solution.
-
Route of Administration: Was the drug administered correctly via oral gavage? Ensure the entire dose was delivered to the stomach and not regurgitated.
-
Fasting State: Were the animals fasted appropriately before dosing? The presence of food in the gastrointestinal tract can affect drug absorption.
-
Blood Sampling: Were blood samples collected at the appropriate time points to capture the peak plasma concentration (Cmax) and the elimination phase? Were samples properly handled and stored to prevent degradation of the analyte?
-
Analytical Method: Is the bioanalytical method (e.g., HPLC) validated for accuracy, precision, and sensitivity in the biological matrix being used?
Step 2: Investigate Potential Formulation Issues
-
Solubility: Zamifenacin is a lipophilic compound. Inadequate dissolution in the gastrointestinal fluids can limit its absorption.
-
Recommendation: Consider using a formulation vehicle that enhances solubility. This could include co-solvents, surfactants, or complexing agents like cyclodextrins.
-
-
Particle Size: The particle size of the drug substance can influence its dissolution rate.
-
Recommendation: If using a suspension, consider particle size reduction techniques like micronization to increase the surface area for dissolution.
-
-
Formulation Stability: Was the dosing formulation stable for the duration of the experiment?
-
Recommendation: Assess the stability of your formulation under the conditions of use.
-
Step 3: Consider Advanced Formulation Strategies
If basic formulation adjustments are insufficient, more advanced drug delivery systems may be necessary to overcome significant first-pass metabolism.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can enhance the solubility and absorption of lipophilic drugs, potentially bypassing first-pass metabolism to some extent through lymphatic uptake.
-
Prodrug Approach: A prodrug is a chemically modified version of the active drug that is designed to improve its physicochemical or pharmacokinetic properties. A prodrug of Zamifenacin could potentially be designed to be less susceptible to first-pass metabolism and then be converted to the active drug in the systemic circulation.
-
Nanoparticulate Systems: Formulating Zamifenacin into nanoparticles or solid lipid nanoparticles can increase its surface area, improve dissolution, and potentially alter its absorption pathway.
Pharmacokinetic Data of Zamifenacin in Animals
Table 1: Oral Pharmacokinetic Parameters of Zamifenacin
| Species | Dose (mg/kg) | Bioavailability (%) | Cmax (ng/mL) | T1/2 (h) |
| Mouse | 13.2 | 26 | 92 | 1.1 |
| Rat | 20 | 64 | 905 | 6.0 |
| Dog | 5 | 100 | 416 | 1.1 |
Data sourced from
Table 2: Intravenous Pharmacokinetic Parameters of Zamifenacin
| Species | Dose (mg/kg) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | T1/2 (h) |
| Mouse | 5.3 | 68 | 12.5 | 2.1 |
| Rat | 5.0 | 35 | 19.0 | 6.0 |
| Dog | 1.0 | 39 | 3.5 | 1.1 |
Data sourced from
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.
-
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least 3 days before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation:
-
Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline) to a final concentration of 1 mg/mL.
-
Oral (PO) Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose in water to a final concentration of 4 mg/mL.
-
-
Dosing:
-
IV Group: Administer the IV formulation via the tail vein at a dose of 5 mg/kg.
-
PO Group: Administer the PO formulation via oral gavage at a dose of 20 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the jugular vein at the following time points:
-
IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific HPLC-MS/MS method for the quantification of Zamifenacin in rat plasma.
-
Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of Zamifenacin.
-
Analyze the plasma samples to determine the concentration of Zamifenacin at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), T1/2, clearance, and volume of distribution.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: Mechanism of first-pass metabolism affecting Zamifenacin bioavailability.
Caption: Experimental workflow for an oral bioavailability study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Zamifenacin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pre-clinical and clinical pharmacology of selective muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Navigating In Vivo Administration of Zamifenacin Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the successful in vivo administration of Zamifenacin fumarate. Addressing common challenges in vehicle selection and experimental protocol, this resource aims to streamline your research and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the muscarinic M3 receptor.[1][2][3][4] It exhibits higher affinity for the M3 receptor subtype compared to M1, M2, and M4 receptors. This selectivity allows it to inhibit gastrointestinal motility without causing significant cardiovascular effects.
Q2: What are the known solubility characteristics of this compound?
This compound is a solid that is soluble in organic solvents such as Dimethyl sulfoxide (DMSO) and ethanol. Its aqueous solubility is limited. See the table below for a summary of its solubility.
Troubleshooting Guide
Issue: Difficulty in dissolving this compound for in vivo studies.
Solution:
-
Prioritize Organic Solvents: Due to its limited water solubility, start by dissolving this compound in an appropriate organic solvent like DMSO or ethanol.
-
Use Ultrasonic Bath and Gentle Warming: To aid dissolution, especially in aqueous solutions, the use of an ultrasonic bath and gentle warming (e.g., to 60°C) can be beneficial.
-
Consider Co-solvents: For oral administration, it is common to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle like corn oil, or an aqueous solution containing a surfactant such as Tween 80 or a suspending agent like carboxymethyl cellulose (CMC).
Issue: Potential for vehicle-induced effects in the animal model.
Solution:
-
Vehicle Control Group: Always include a vehicle-only control group in your experimental design. This is critical to differentiate the effects of this compound from any potential biological effects of the vehicle itself.
-
Minimize Organic Solvent Concentration: If using DMSO or other organic solvents, keep the final concentration as low as possible in the dosing solution to avoid toxicity.
-
Review Literature on Vehicle Effects: Be aware that commonly used vehicles can have physiological effects. For instance, some vehicles may influence general body physiology and metabolism.
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ~100 mM (or ~50-100 mg/mL) | Hygroscopic DMSO can impact solubility; use newly opened solvent. |
| Ethanol | ~25 mM (or ~20 mg/mL) | |
| Water | ~1 mg/mL | Requires sonication and warming to 60°C. |
Experimental Protocols
Protocol: Preparation of this compound Formulation for Oral Gavage
This protocol provides a general guideline. The final concentrations and vehicle composition should be optimized based on the required dose and animal model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil (or other suitable oil-based vehicle)
-
OR 0.5% Carboxymethyl cellulose (CMC) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Warming plate or water bath
Procedure:
-
Calculate Required Amount: Determine the total amount of this compound and vehicle needed based on the desired dose (mg/kg), the number of animals, and the dosing volume.
-
Initial Dissolution:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to completely dissolve the powder. Vortex thoroughly. Gentle warming or sonication can be used if necessary.
-
-
Vehicle Addition (Choose one):
-
For Oil-based Vehicle: While vortexing, slowly add the corn oil to the DMSO solution to reach the final desired concentration. Continue to vortex until a homogenous suspension or solution is formed.
-
For Aqueous-based Suspension: While vortexing, slowly add the 0.5% CMC solution to the DMSO solution to reach the final desired concentration. Vortex vigorously to ensure a uniform suspension.
-
-
Final Formulation: Ensure the final formulation is homogenous before each administration. If a suspension is formed, ensure it is adequately mixed before drawing each dose.
-
Administration: Administer the formulation to the animals via oral gavage using appropriate techniques and gavage needles.
Visualizations
Caption: Mechanism of action of this compound as an M3 receptor antagonist.
Caption: Experimental workflow for vehicle selection and preparation.
References
Potential for tachyphylaxis with Zamifenacin fumarate in functional assays
Welcome to the technical support center for the use of Zamifenacin fumarate in functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective M3 muscarinic receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the muscarinic M3 receptor.[1][2][3] Its mechanism of action is to competitively block the binding of acetylcholine (ACh) and other muscarinic agonists to the M3 receptor, thereby inhibiting the downstream signaling pathways activated by this receptor.[4][5]
Q2: For which therapeutic areas was Zamifenacin investigated?
Zamifenacin was primarily investigated for the treatment of irritable bowel syndrome (IBS) due to its ability to reduce colonic motor activity. As an M3 selective antagonist, it has therapeutic potential for disorders associated with altered smooth muscle contractility.
Q3: What is tachyphylaxis and why might it be a concern with M3 receptor antagonists?
Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. For G-protein coupled receptors (GPCRs) like the M3 receptor, prolonged or repeated exposure to an agonist can lead to receptor desensitization, internalization, and a subsequent reduction in signaling. While tachyphylaxis is typically associated with agonists, apparent tachyphylaxis or a diminished inhibitory effect of an antagonist like Zamifenacin could be observed under certain experimental conditions.
Q4: Has tachyphylaxis been specifically reported for Zamifenacin?
The available scientific literature does not contain specific reports of tachyphylaxis with this compound in functional assays. However, the potential for altered receptor responsiveness exists due to the dynamic nature of M3 receptor signaling and regulation.
Troubleshooting Guide
Issue: Diminished or inconsistent inhibitory effect of Zamifenacin in repeated-dose functional assays.
If you are observing a decreasing effect of Zamifenacin upon repeated application in your functional assays, this could be misinterpreted as tachyphylaxis. Here are some potential causes and troubleshooting steps:
Potential Cause 1: Agonist-Induced Receptor Desensitization
-
Explanation: Prolonged or high-concentration pre-incubation with a muscarinic agonist before applying Zamifenacin can lead to M3 receptor desensitization. This process involves G-protein coupled receptor kinases (GRKs) phosphorylating the receptor, leading to arrestin binding and uncoupling from the G-protein, which diminishes the overall response. If the system is already desensitized, the inhibitory effect of Zamifenacin may appear reduced.
-
Troubleshooting Steps:
-
Optimize Agonist Concentration and Incubation Time: Reduce the concentration and/or the duration of the agonist stimulation.
-
Washout Steps: Ensure adequate washout of the agonist between applications to allow for receptor resensitization.
-
Control for Desensitization: Include a control group with repeated agonist application in the absence of Zamifenacin to quantify the extent of agonist-induced desensitization in your assay system.
-
Potential Cause 2: Experimental Artifacts
-
Explanation: The observed "tachyphylaxis" may not be a true pharmacological phenomenon but rather an artifact of the experimental setup.
-
Troubleshooting Steps:
-
Compound Stability: Ensure the stability of this compound in your assay buffer and at the experimental temperature over the time course of your experiment.
-
Cell Health: Verify the viability and health of your cells or tissue preparation throughout the experiment. Prolonged experiments can lead to a decline in cellular responsiveness.
-
Assay Drift: Monitor for any drift in your assay signal over time by including appropriate controls (e.g., vehicle-only wells at the beginning and end of the experiment).
-
Potential Cause 3: Off-Target Effects or Complex Signaling
-
Explanation: At very high concentrations, the selectivity of any compound may be reduced. Additionally, M3 receptor signaling can be complex and involve multiple pathways.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a full concentration-response curve for Zamifenacin to ensure you are working within the specific inhibitory range.
-
Investigate Different Readouts: If possible, measure different downstream signals (e.g., inositol phosphate accumulation in addition to calcium flux) to get a more complete picture of M3 receptor inhibition.
-
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies of Zamifenacin.
Table 1: Zamifenacin Radioligand Binding Affinities (pKi)
| Receptor Subtype | Tissue/Cell Line | pKi Value | Reference |
| M3 | Rat Submaxillary Gland | 8.52 ± 0.04 | |
| M1 | Rat Cerebral Cortex | 7.90 ± 0.08 | |
| M2 | Rat Myocardium | 7.93 ± 0.13 | |
| M4 | Rabbit Lung | 7.78 ± 0.04 |
Table 2: Zamifenacin Functional Antagonist Potencies (pA2/pKi)
| Receptor Subtype | Tissue/Assay | Apparent Affinity (pA2/pKi) | Reference |
| M3 | Guinea-pig ileum | 9.31 ± 0.06 | |
| M3 | Guinea-pig oesophageal muscularis mucosae | 8.84 ± 0.04 | |
| M3 | Guinea-pig trachea | 8.16 ± 0.04 | |
| M3 | Guinea-pig urinary bladder | 7.57 ± 0.15 | |
| M2 | Guinea-pig left atria | 6.60 ± 0.04 | |
| M1 (putative) | Canine saphenous vein | 7.93 ± 0.09 |
Experimental Protocols
Protocol 1: Calcium Flux Assay for M3 Receptor Antagonism
This protocol is designed to measure the ability of Zamifenacin to inhibit agonist-induced calcium mobilization in a cell line endogenously or recombinantly expressing the M3 receptor.
-
Cell Preparation:
-
Plate cells expressing the M3 receptor (e.g., HEK-293 or CHO cells) in black, clear-bottom 96-well or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Prepare a solution of a muscarinic agonist (e.g., carbachol or acetylcholine) at a concentration that elicits a submaximal response (e.g., EC80).
-
After dye loading, wash the cells gently with the assay buffer.
-
Add the different concentrations of Zamifenacin or vehicle control to the wells and incubate for 15-30 minutes at 37°C.
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add the agonist solution to all wells simultaneously using the instrument's integrated fluidics.
-
Continue to measure the fluorescence intensity every 1-2 seconds for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline) for each well.
-
Normalize the data to the vehicle control response.
-
Plot the normalized response against the logarithm of the Zamifenacin concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Inositol Phosphate (IP) Accumulation Assay
This protocol measures the inhibition of agonist-induced IP accumulation, a direct downstream product of M3 receptor (Gq) activation.
-
Cell Preparation and Labeling:
-
Plate M3-expressing cells in 24-well or 48-well plates.
-
When cells reach ~70-80% confluency, replace the medium with inositol-free medium containing [³H]-myo-inositol.
-
Incubate for 18-24 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS containing 10 mM LiCl to inhibit inositol monophosphatase).
-
Add various concentrations of Zamifenacin or vehicle and pre-incubate for 20-30 minutes.
-
Add the muscarinic agonist (e.g., carbachol) and incubate for 30-60 minutes at 37°C.
-
-
Extraction and Measurement:
-
Stop the reaction by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes.
-
Collect the TCA extracts.
-
Separate the [³H]-inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the total inositol phosphates and quantify the radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Normalize the data (cpm) to the response of the agonist alone.
-
Plot the normalized response against the Zamifenacin concentration to determine the IC50.
-
Visualizations
Caption: M3 muscarinic receptor signaling pathway and point of inhibition by Zamifenacin.
Caption: Experimental workflow to investigate potential tachyphylaxis.
Caption: Troubleshooting decision tree for diminished Zamifenacin efficacy.
References
Mitigating cardiovascular side effects of Zamifenacin fumarate in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating potential cardiovascular side effects of Zamifenacin fumarate in animal models.
I. Frequently Asked Questions (FAQs)
Q1: What is the expected cardiovascular safety profile of this compound based on its mechanism of action?
A1: this compound is a selective M3 muscarinic receptor antagonist.[1][2] In preclinical studies, it has been shown to be a potent inhibitor of gut motility, reportedly in the absence of cardiovascular effects.[2] The cardiovascular safety profile of a muscarinic antagonist is largely related to its selectivity for the M3 receptor over the M2 receptor. M2 receptors are the predominant muscarinic receptor subtype in the heart, and their blockade can lead to tachycardia. Zamifenacin has demonstrated significant selectivity for M3 receptors over M2 receptors in atrial tissue, suggesting a reduced risk of cardiac side effects compared to non-selective muscarinic antagonists.
Q2: We are observing a slight increase in heart rate in our telemetered dog model after a high dose of Zamifenacin. Is this expected?
A2: While Zamifenacin is highly selective for the M3 receptor, at higher doses, some off-target effects on M2 receptors in the heart could potentially occur, which may lead to a mild, transient tachycardia. Other selective M3 antagonists have also been evaluated for their cardiovascular effects, with some showing no significant changes in heart rate at therapeutic doses. It is crucial to perform a thorough dose-response study to establish the cardiovascular safety window for Zamifenacin in your specific animal model.
Q3: Can this compound affect blood pressure in animal models?
A3: Based on its selective M3 antagonist profile, significant effects on blood pressure are not anticipated at therapeutic doses. M3 receptors on vascular endothelium can mediate vasodilation, so their blockade could theoretically lead to a slight increase in blood pressure. However, studies with other selective M3 antagonists have generally not reported clinically significant effects on blood pressure. Any observed changes in blood pressure should be carefully evaluated in the context of the dose and the experimental conditions.
Q4: Are there any recommended animal models for assessing the cardiovascular safety of this compound?
A4: The conscious telemetered dog is considered a gold standard for preclinical cardiovascular safety assessment, as it allows for the continuous monitoring of ECG, heart rate, and blood pressure in a freely moving, unstressed animal. Anesthetized rat or guinea pig models can also be used for initial screening and mechanistic studies, particularly for assessing effects on blood pressure and cardiac contractility.
II. Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Tachycardia in Telemetered Dogs | 1. Dose-related off-target M2 receptor blockade.2. Stress or excitement in the animal.3. Technical issues with telemetry equipment. | 1. Review the dose-response relationship. Consider testing a lower dose.2. Ensure proper acclimatization of the animals to the experimental setup.3. Verify the proper functioning and calibration of the telemetry equipment. |
| Significant Blood Pressure Fluctuation in Anesthetized Rats | 1. Depth of anesthesia is too light or too deep.2. Fluid imbalance.3. Direct vascular effects at high concentrations. | 1. Monitor the depth of anesthesia closely and maintain a stable level.2. Ensure adequate hydration and monitor fluid administration.3. Correlate blood pressure changes with the pharmacokinetic profile of the compound. |
| Arrhythmias Detected on ECG | 1. Electrolyte imbalance.2. Underlying cardiac condition in the animal.3. High local concentration of the drug after IV administration. | 1. Check serum electrolyte levels.2. Review the health records of the animal.3. Consider a slower infusion rate for intravenous administration. |
III. Experimental Protocols
A. Cardiovascular Safety Assessment in Conscious Telemetered Dogs
This protocol is designed for the continuous monitoring of cardiovascular parameters in freely moving dogs.
1. Animal Model:
-
Male or female beagle dogs (n=4-6 per group) fitted with a telemetry implant for measuring ECG, blood pressure, and heart rate.
2. Acclimatization:
-
Animals should be acclimatized to the housing and experimental conditions for at least 7 days prior to the study.
3. Experimental Design:
-
A Latin square crossover design is often employed, where each animal receives both the vehicle and different doses of this compound with an adequate washout period between treatments.
4. Dosing:
-
Administer this compound via the intended clinical route (e.g., oral gavage).
5. Data Acquisition:
-
Record continuous telemetry data for at least 24 hours post-dose.
-
Key parameters to monitor include:
-
Heart Rate (HR)
-
Systolic, Diastolic, and Mean Arterial Pressure (SAP, DAP, MAP)
-
ECG intervals (PR, QRS, QT, QTc)
-
6. Data Analysis:
-
Analyze data in time-matched intervals and compare the effects of Zamifenacin to the vehicle control.
-
Statistical analysis (e.g., ANOVA) should be used to determine significant differences.
B. Blood Pressure Measurement in Anesthetized Rats
This protocol is suitable for assessing the acute effects of this compound on blood pressure.
1. Animal Model:
-
Male or female Sprague-Dawley or Wistar rats (250-350g).
2. Anesthesia:
-
Anesthetize the rat with an appropriate agent (e.g., urethane or sodium pentobarbitone) to maintain a stable plane of anesthesia.
3. Surgical Preparation:
-
Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous drug administration.
4. Dosing:
-
Administer this compound intravenously as a bolus or infusion.
5. Data Acquisition:
-
Connect the arterial cannula to a pressure transducer and data acquisition system.
-
Record baseline blood pressure for at least 20 minutes before drug administration.
-
Continuously record blood pressure for a defined period post-dose.
6. Data Analysis:
-
Calculate the change in mean arterial pressure from baseline at different time points after dosing.
-
Compare the effects to a vehicle control group.
IV. Mitigation Strategies
In the event of observing cardiovascular side effects, the following strategies can be explored in a research setting:
| Strategy | Description | Considerations |
| Dose Adjustment | The most straightforward approach is to reduce the dose of this compound to a level that maintains efficacy while minimizing cardiovascular effects. | A thorough dose-response study is essential to identify the optimal therapeutic window. |
| Route of Administration | Changing the route of administration (e.g., from intravenous to oral) can alter the pharmacokinetic profile and potentially reduce peak plasma concentrations that may be associated with side effects. | This may also impact the efficacy and onset of action. |
| Co-administration with a Beta-Blocker (e.g., Propranolol) | In a non-clinical research setting, if tachycardia is a concern, co-administration with a non-selective beta-blocker like propranolol can be investigated to mechanistically confirm the involvement of beta-adrenergic stimulation and to control heart rate. | This is an experimental approach to understand the mechanism and is not a therapeutic recommendation. The impact of the beta-blocker on the primary efficacy of Zamifenacin must be considered. |
V. Data Presentation
The following tables present illustrative quantitative data for a hypothetical selective M3 antagonist to aid in experimental design and interpretation.
Table 1: Illustrative Heart Rate Changes in Conscious Telemetered Dogs
| Treatment Group | Dose (mg/kg) | Mean Peak Heart Rate Change from Baseline (bpm) | Time to Peak Effect (hours) |
| Vehicle | 0 | +2 ± 3 | - |
| Zamifenacin | 1 | +5 ± 4 | 2 |
| Zamifenacin | 5 | +12 ± 5 | 2 |
| Zamifenacin | 20 | +25 ± 7 | 1.5 |
Table 2: Illustrative Mean Arterial Pressure (MAP) Changes in Anesthetized Rats
| Treatment Group | Dose (mg/kg, IV) | Peak Change in MAP from Baseline (mmHg) | Duration of Effect (minutes) |
| Vehicle | 0 | -1 ± 2 | - |
| Zamifenacin | 0.1 | +3 ± 3 | 15 |
| Zamifenacin | 1 | +8 ± 4 | 30 |
| Zamifenacin | 5 | +15 ± 6 | 60 |
VI. Visualizations
Caption: Muscarinic Signaling in the Heart and Potential Action of Zamifenacin.
Caption: Experimental Workflow for Cardiovascular Safety Assessment.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Zamifenacin and Darifenacin on Gut Motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of zamifenacin fumarate and darifenacin, two selective muscarinic M3 receptor antagonists, focusing on their efficacy in modulating gastrointestinal (GI) motility. The information presented is collated from preclinical and clinical studies to support research and development in gastroenterology.
Introduction and Mechanism of Action
Both zamifenacin and darifenacin are competitive antagonists of muscarinic acetylcholine receptors, with a notable selectivity for the M3 receptor subtype.[1][2][3] M3 receptors are predominantly expressed on smooth muscle cells throughout the gastrointestinal tract and are the primary mediators of acetylcholine-induced contractions.[1][4] By blocking these receptors, both drugs reduce the contractile activity of intestinal smooth muscle, leading to a decrease in gut motility. This mechanism makes them potential therapeutic agents for conditions characterized by gut hypermotility, such as irritable bowel syndrome with diarrhea (IBS-D).
The signaling pathway initiated by acetylcholine binding to the M3 receptor on a gut smooth muscle cell is depicted below. Both zamifenacin and darifenacin act by competitively blocking this initial binding step.
Figure 1: M3 Receptor Signaling Pathway.
Comparative Quantitative Data
The following tables summarize the binding affinities and functional potencies of zamifenacin and darifenacin from various in vitro studies.
Table 1: Muscarinic Receptor Binding Affinity (pKi)
The pKi value is the negative logarithm of the inhibition constant (Ki), representing the affinity of a drug for a receptor. A higher pKi value indicates a stronger binding affinity.
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) | M3 vs M2 Selectivity (Fold) |
| Zamifenacin | 7.90 | 7.93 | 8.52 | 7.78 | N/A | ~4-fold |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | ~50-fold |
Data compiled from studies on cloned human or rat receptors. Selectivity is calculated from Ki values.
Table 2: Functional Antagonist Potency (pA2)
The pA2 value represents the potency of an antagonist in functional assays, indicating the concentration required to produce a two-fold shift in the agonist's concentration-response curve. A higher pA2 value signifies greater potency.
| Compound | Tissue (Primary Receptor) | pA2 Value |
| Zamifenacin | Guinea Pig Ileum (M3) | 9.27 - 9.31 |
| Guinea Pig Atria (M2) | 6.60 | |
| Darifenacin | Guinea Pig Ileum (M3) | 8.66 - 9.4 |
| Canine Saphenous Vein (M1) | 7.9 | |
| Guinea Pig Atria (M2) | 7.48 |
In Vivo and Clinical Efficacy on Gut Motility
Zamifenacin: In healthy volunteers, zamifenacin was shown to inhibit small and large bowel motility. A clinical study in patients with IBS demonstrated that a single 40 mg dose of zamifenacin significantly reduced both fasting and postprandial colonic motor activity. This reduction was observed across multiple parameters, including the mean amplitude and number of contractions.
Darifenacin: Studies in conscious dogs showed that darifenacin inhibits intestinal motility at doses lower than those that affect heart rate (an M2-mediated effect) or gastric acid secretion (an M1-mediated effect). In a controlled study with healthy human subjects, darifenacin produced a dose-dependent delay in small intestinal and colonic transit. A 15 mg dose significantly delayed ascending colonic emptying and overall colonic transit at 24 hours, highlighting the crucial role of M3 receptors in regulating human colonic motility.
Detailed Experimental Protocols
The following are generalized protocols for the key experimental techniques used to generate the data in this guide.
Protocol 1: Radioligand Binding Assay for Receptor Affinity
This protocol determines the binding affinity (Ki) of a compound for specific receptor subtypes.
Figure 2: Radioligand Binding Assay Workflow.
Methodology:
-
Tissue Preparation: Membranes from cell lines (e.g., CHO-K1) stably expressing individual human muscarinic receptor subtypes (M1-M5) are prepared.
-
Incubation: The membranes are incubated in a buffer solution (e.g., 20 mM HEPES, pH 7.4) with a fixed concentration of a non-selective radioligand (e.g., [³H]N-methyl-scopolamine) and multiple concentrations of the unlabeled test compound (zamifenacin or darifenacin).
-
Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) to determine non-specific binding.
-
Equilibration & Filtration: After incubation to reach equilibrium, the reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test drug that inhibits 50% of the specific radioligand binding (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: In Vitro Isolated Tissue Assay for Functional Potency
This protocol assesses the functional effect of an antagonist on smooth muscle contraction.
Methodology:
-
Tissue Dissection: A segment of the guinea pig ileum (approximately 2-3 cm) is dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution).
-
Organ Bath Setup: The tissue segment is suspended in a temperature-controlled (37°C) organ bath containing the aerated (95% O₂, 5% CO₂) physiological solution. One end is fixed, and the other is attached to an isometric force transducer to record contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for approximately 60 minutes, with regular washing.
-
Agonist Concentration-Response: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol) to establish a baseline maximal contraction.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (zamifenacin or darifenacin) for a set period.
-
Second Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist. A rightward shift in the curve indicates competitive antagonism.
-
Analysis: The procedure is repeated with several concentrations of the antagonist. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated. A Schild plot is then constructed to determine the pA2 value.
Protocol 3: In Vivo Colonic Transit Scintigraphy
This clinical protocol quantifies the movement of contents through the human colon.
Methodology:
-
Radiolabel Administration: Subjects ingest a meal or capsule containing a non-absorbable radioisotope. Two common methods are:
-
Liquid/Solid Meal: Ingesting a standardized meal where the liquid phase is labeled with ¹¹¹In-DTPA.
-
Delayed-Release Capsule: Ingesting a pH-sensitive methacrylate-coated capsule containing ¹¹¹In-labeled activated charcoal particles. The capsule dissolves in the terminal ileum, releasing the marker directly into the colon.
-
-
Imaging: A gamma camera acquires anterior and posterior images of the abdomen at multiple time points (e.g., 4, 24, and 48 hours post-ingestion).
-
Region of Interest (ROI) Definition: The colon is divided into distinct regions on the images: ascending, transverse, descending, and rectosigmoid colon.
-
Data Analysis (Geometric Center): The primary outcome is the geometric center (GC) of the radioactivity at each time point. The GC is a weighted average of the counts in each colonic region, calculated as: GC = Σ (Fraction of counts in region × Region number) / Total colonic counts. A lower GC value indicates slower transit, as the radiolabel has not progressed as far through the colon.
Conclusion
Both zamifenacin and darifenacin are potent M3-selective muscarinic antagonists that demonstrably reduce gastrointestinal motility.
-
Receptor Selectivity: Based on available pKi data, darifenacin exhibits a significantly higher selectivity for the M3 receptor over the M2 receptor compared to zamifenacin. This may translate to a lower potential for M2-mediated cardiac side effects at therapeutic doses.
-
Functional Potency: In functional assays on isolated guinea pig ileum (an M3-rich tissue), both compounds show high and comparable antagonist potency (pA2 values > 9.0).
-
In Vivo Efficacy: Both drugs have confirmed efficacy in slowing gut transit in vivo. Clinical data for darifenacin provides quantitative evidence of its ability to delay human colonic transit, while studies on zamifenacin confirm its ability to reduce colonic motor activity in IBS patients.
The choice between these compounds in a research or drug development context may depend on the desired degree of M3 selectivity and the specific motility disorder being targeted. The data suggests that highly M3-selective antagonists are effective inhibitors of human colonic motility.
References
- 1. METHODS FOR THE ASSESSMENT OF SMALL BOWEL AND COLONIC TRANSIT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of [3H]-darifenacin as a novel radioligand for the study of muscarinic M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colonic transit scintigraphy. A physiologic approach to the quantitative measurement of colonic transit in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Muscarinic Receptor Selectivity of Zamifenacin Fumarate and Oxybutynin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the muscarinic receptor selectivity profiles of zamifenacin fumarate and oxybutynin, two anticholinergic agents. The information presented is collated from preclinical studies and is intended to support research and drug development efforts in fields requiring targeted muscarinic receptor modulation, such as urology and gastroenterology.
Quantitative Selectivity Profile
The following tables summarize the binding affinities of zamifenacin and oxybutynin for the five human muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). The data, presented as pKi and Ki values, are derived from radioligand binding assays. It is important to note that the data for each compound are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: this compound Muscarinic Receptor Binding Affinities
| Receptor Subtype | Tissue/Cell Line Source | Radioligand | pKi (mean ± SEM) | Ki (nM) | Reference |
| M1 | Rat Cerebral Cortex | [3H]-pirenzepine | 7.90 ± 0.08 | 12.59 | [1] |
| M2 | Rat Myocardium | [3H]-AF-DX 384 | 7.93 ± 0.13 | 11.75 | [1] |
| M3 | Rat Submaxillary Gland | [3H]-4-DAMP | 8.52 ± 0.04 | 3.02 | [1] |
| M4 | Rabbit Lung | [3H]-pirenzepine | 7.78 ± 0.04 | 16.60 | [1] |
| M5 | CHO-K1 Cells (Human) | Carbachol-stimulated [3H]-inositol phosphates accumulation | pKB = 7.6 | 25.12 | [2] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Ki values were calculated from the provided pKi values.
Table 2: Oxybutynin Muscarinic Receptor Binding Affinities
| Receptor Subtype | Cell Line Source | Radioligand | Ki (nM) | Reference |
| M1 | Human Recombinant | [3H]-NMS | 1.0 | |
| M2 | Human Recombinant | [3H]-NMS | 6.7 | |
| M3 | Human Recombinant | [3H]-NMS | 0.67 | |
| M4 | Human Recombinant | [3H]-NMS | 2.0 | |
| M5 | Human Recombinant | [3H]-NMS | 11.0 |
Note: These values represent binding affinity estimates (Ki, nM) at human recombinant muscarinic receptors.
Based on the available data, zamifenacin demonstrates a notable selectivity for the M3 receptor subtype over M1, M2, and M4 receptors. Functional studies further support the M3-selectivity of zamifenacin. Oxybutynin also shows a high affinity for the M3 receptor, but it is considered a non-selective muscarinic antagonist, with potent activity at M1 and M4 receptors as well.
Experimental Methodologies
The data presented in this guide were primarily generated using radioligand binding assays and functional assays. The following is a generalized description of the typical protocols employed in these studies.
Radioligand Binding Assays
These assays are conducted to determine the affinity of a drug for a specific receptor by measuring the displacement of a radiolabeled ligand.
a) Membrane Preparation: Tissue homogenates (e.g., rat cerebral cortex, myocardium) or cultured cells expressing specific human recombinant muscarinic receptor subtypes (e.g., CHO-K1 cells) are used as the source of receptors. The tissues or cells are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors. The final membrane preparation is resuspended in an appropriate assay buffer.
b) Competitive Binding Assay: A constant concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS), [3H]-pirenzepine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (zamifenacin or oxybutynin). The reaction is allowed to reach equilibrium.
c) Separation and Detection: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed to remove any non-specifically bound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
d) Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Functional Assays
Functional assays measure the biological response resulting from the interaction of a drug with its receptor. For muscarinic antagonists, this often involves measuring the inhibition of an agonist-induced response.
a) Tissue/Cell Preparation: Isolated tissues known to express specific muscarinic receptor subtypes (e.g., guinea pig ileum for M3, guinea pig atria for M2) or cell lines expressing a single recombinant human receptor subtype are used. The tissues are placed in an organ bath containing a physiological salt solution, while cells are cultured in appropriate media.
b) Agonist-Induced Response: A muscarinic agonist (e.g., carbachol) is added to the preparation to elicit a measurable response. This response can be muscle contraction (in tissue preparations) or a second messenger response like inositol phosphate accumulation or calcium mobilization (in cell-based assays).
c) Antagonist Inhibition: The preparation is pre-incubated with varying concentrations of the antagonist (zamifenacin or oxybutynin) before the addition of the agonist. The ability of the antagonist to inhibit the agonist-induced response is measured.
d) Data Analysis: The concentration of the antagonist that produces a specific level of inhibition is used to calculate its potency, often expressed as a pA2 or pKB value. These values are estimates of the antagonist's affinity for the receptor in a functional setting.
Muscarinic Receptor Signaling Pathway
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. The five subtypes are coupled to different intracellular signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Zamifenacin, with its M3 selectivity, is expected to primarily antagonize the Gq/11-PLC pathway, which is crucial for smooth muscle contraction. Oxybutynin, being non-selective, will antagonize both the Gq/11-PLC and Gi/o-adenylyl cyclase pathways.
Conclusion
This guide provides a comparative overview of the muscarinic receptor selectivity profiles of this compound and oxybutynin based on available preclinical data. Zamifenacin exhibits a clear selectivity for the M3 receptor subtype, suggesting its potential for more targeted therapeutic applications where M3 receptor antagonism is desired with minimal effects on other muscarinic receptor functions. In contrast, oxybutynin is a non-selective antagonist with high affinity for multiple muscarinic receptor subtypes. This broader activity profile may contribute to its therapeutic effects but also to a wider range of potential side effects. The choice between these agents in a research or clinical context should be guided by the desired pharmacological effect and the relative importance of receptor selectivity.
References
Validating Zamifenacin Fumarate Target Engagement In Vivo: A Comparative Guide
For researchers and drug development professionals, validating in vivo target engagement is a critical step in the preclinical evaluation of novel therapeutics. This guide provides a comparative analysis of Zamifenacin fumarate, a selective muscarinic M3 receptor antagonist, with other alternative compounds. The focus is on in vivo experimental data that substantiates target engagement and functional outcomes.
This compound: Mechanism of Action
Zamifenacin is a potent and selective antagonist of the muscarinic M3 receptor.[1] The M3 receptor is a key mediator of smooth muscle contraction, particularly in the gastrointestinal tract. By blocking the action of acetylcholine at these receptors, Zamifenacin effectively reduces gut motility. This makes it a therapeutic candidate for conditions characterized by excessive smooth muscle contraction, such as irritable bowel syndrome (IBS).[1][2]
The signaling pathway for M3 receptor activation leading to smooth muscle contraction is well-established. Upon acetylcholine binding, the M3 receptor, a Gq-coupled G protein-coupled receptor (GPCR), activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chain, resulting in smooth muscle contraction. Zamifenacin exerts its effect by competitively inhibiting the initial step of this cascade – the binding of acetylcholine to the M3 receptor.
In Vivo Target Engagement: Zamifenacin vs. Alternatives
| Compound | Animal Model | Key In Vivo Findings | Method of Target Engagement Validation | Reference |
| Zamifenacin | Guinea pig, Dog | Potently inhibited gut motility with selectivity over salivary secretion and cardiovascular effects. | Functional Assay (Inhibition of smooth muscle contraction) | |
| Darifenacin | Mouse | Demonstrated pronounced and long-lasting binding to muscarinic receptors in M3-expressing tissues (bladder, submaxillary gland, lung). | Ex vivo radioligand binding assay ([3H]NMS displacement) | |
| Solifenacin | Rat | Exhibited a bladder-selective profile, increasing bladder capacity in an overactive bladder model. | Functional Assay (Cystometry) and ex vivo radioligand binding |
Experimental Protocols
In Vivo Assessment of Gastrointestinal Motility
A common method to assess the in vivo effect of M3 receptor antagonists on gut motility is the charcoal meal transit test.
Objective: To quantify the extent of intestinal transit of a non-absorbable marker within a specific timeframe.
Materials:
-
Test compound (e.g., this compound) and vehicle
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)
-
Experimental animals (e.g., male C57BL/6 mice, 8-10 weeks old)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Protocol:
-
Fast animals for 12-18 hours with free access to water.
-
Administer the test compound or vehicle orally (e.g., 10 mL/kg) at a predetermined time before the charcoal meal (e.g., 30 minutes).
-
Administer the charcoal meal orally (e.g., 10 mL/kg).
-
After a specific time (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.
-
Carefully dissect the abdomen and expose the gastrointestinal tract from the stomach to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
Calculate the intestinal transit as a percentage of the total length of the small intestine.
-
A decrease in the percentage of intestinal transit in the compound-treated group compared to the vehicle group indicates inhibition of gut motility.
Ex Vivo Radioligand Binding Assay for Receptor Occupancy
This method is used to determine the degree to which a drug occupies its target receptor in a specific tissue after in vivo administration.
Objective: To quantify the occupancy of M3 receptors by an antagonist in tissues of interest.
Materials:
-
Test compound and vehicle
-
Radioligand specific for the target receptor (e.g., [3H]N-methylscopolamine ([3H]NMS) for muscarinic receptors)
-
Experimental animals
-
Tissue homogenization buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Scintillation counter and vials
-
Filtration apparatus
Protocol:
-
Administer the test compound or vehicle to the animals at various doses.
-
At the time of expected peak tissue concentration, euthanize the animals and rapidly excise the target tissues (e.g., colon, bladder, salivary gland).
-
Homogenize the tissues in ice-cold buffer and prepare a crude membrane fraction by centrifugation.
-
Resuspend the membrane pellets in fresh buffer.
-
Incubate the membrane preparations with a saturating concentration of the radioligand in the presence or absence of a high concentration of a known muscarinic antagonist (to determine non-specific binding).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Receptor occupancy is calculated as the percentage reduction in specific radioligand binding in tissues from drug-treated animals compared to vehicle-treated animals.
Conclusion
The in vivo data for this compound strongly supports its mechanism of action as a potent and selective M3 muscarinic receptor antagonist, primarily validated through functional assays demonstrating its inhibitory effect on gut motility. While direct in vivo receptor occupancy data is more readily available for comparator compounds like Darifenacin and Solifenacin, the functional consequences observed with Zamifenacin provide compelling evidence of its target engagement in a physiologically relevant context. The choice of methodology for in vivo validation will depend on the specific research question and the available resources, with both functional assays and receptor occupancy studies providing valuable, albeit different, insights into a compound's in vivo pharmacological profile.
References
- 1. Pre-clinical and clinical pharmacology of selective muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zamifenacin (UK-76, 654) a potent gut M3 selective muscarinic antagonist, reduces colonic motor activity in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Safety Profile of M3 Muscarinic Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical toxicology and safety profiles of Zamifenacin fumarate and other selected M3 muscarinic receptor antagonists used in the management of smooth muscle spasticity disorders like Irritable Bowel Syndrome (IBS). Due to the limited publicly available quantitative preclinical toxicology data for this compound, this guide focuses on presenting the available data for comparator drugs—Darifenacin, Solifenacin, and Otilonium bromide—to offer a comprehensive understanding of the safety landscape for this class of compounds.
Executive Summary
Muscarinic M3 receptor antagonists are a cornerstone in the treatment of conditions characterized by smooth muscle hyperactivity. While their efficacy is well-documented, a thorough evaluation of their preclinical safety is paramount for drug development and risk assessment. This guide synthesizes available preclinical toxicology data for key M3 antagonists, highlighting their profiles across acute, repeated-dose, genetic, and reproductive toxicity studies. While comprehensive data for this compound remains largely proprietary, the information on comparator drugs provides valuable benchmarks for researchers in the field.
Mechanism of Action: M3 Receptor Antagonism
The primary mechanism of action for Zamifenacin and its comparators involves the competitive antagonism of acetylcholine at M3 muscarinic receptors. These receptors are predominantly located on smooth muscle cells, salivary glands, and the ciliary muscle. By blocking M3 receptors, these drugs induce smooth muscle relaxation, leading to their therapeutic effects in conditions like overactive bladder and IBS.
Figure 1: Signaling pathway of M3 receptor antagonism.
Comparative Toxicology Data
The following tables summarize the available quantitative preclinical toxicology data for Darifenacin, Solifenacin, and Otilonium bromide.
Table 1: Acute and Repeated-Dose Toxicity
| Compound | Species | Route | Test Duration | Parameter | Value | Reference |
| Solifenacin | Rat (Male) | Oral | Single Dose | Approx. Lethal Dose | 1000 mg/kg | [1] |
| Rat (Female) | Oral | Single Dose | Approx. Lethal Dose | 500 mg/kg | [1] | |
| Dog | Oral | Single Dose | Approx. Lethal Dose | 60 mg/kg | [1] | |
| Mouse | Oral | 13 Weeks | NOAEL | 100 mg/kg/day | [2] | |
| Rat | Oral | 4 Weeks | NOAEL | 3 mg/kg/day | [2] | |
| Dog (Male) | Oral | 1 Year | NOAEL | 6 mg/kg/day | ||
| Dog (Female) | Oral | 1 Year | NOAEL | 3 mg/kg/day | ||
| Otilonium bromide | Rat | Oral | Acute | No Fatalities | Up to 1500 mg/kg | |
| Dog | Oral | Acute | No Fatalities | Up to 1000 mg/kg | ||
| Rat/Rabbit | Oral | 180 days | NOAEL | 80 mg/kg |
NOAEL: No-Observed-Adverse-Effect Level
Table 2: Genotoxicity
| Compound | Assay | System | Metabolic Activation | Result | Reference |
| Solifenacin | Ames Test | S. typhimurium, E. coli | With & Without | Negative | |
| Chromosomal Aberration | Human Lymphocytes | With & Without | Negative | ||
| Micronucleus Test | Rat | In vivo | Negative | ||
| Otilonium bromide | Not Specified | Not Specified | Not Specified | No mutagenic effects observed |
Table 3: Carcinogenicity
| Compound | Species | Duration | Dosing | Result | Reference |
| Darifenacin | Mouse | 24 Months | Up to 100 mg/kg/day (dietary) | No evidence of drug-related carcinogenicity | |
| Rat | 24 Months | Up to 15 mg/kg/day | No evidence of drug-related carcinogenicity | ||
| Solifenacin | Mouse | 104 Weeks | Up to 200 mg/kg/day | No evidence of tumorigenicity | |
| Rat | 104 Weeks | Up to 20 mg/kg/day (males), 15 mg/kg/day (females) | No evidence of tumorigenicity |
Table 4: Reproductive and Developmental Toxicity
| Compound | Species | Study Type | Key Findings | Reference |
| Darifenacin | Rat, Rabbit | Teratogenicity | Not teratogenic at plasma exposures up to 59 and 28 times the MRHD, respectively. | |
| Solifenacin | Mouse, Rat | Fertility | No effect on fertility or early embryonic development. | |
| Mouse | Embryo-fetal Development | No teratogenicity at 1.2 times MRHD exposure; cleft palate observed at 7.9 times MRHD exposure. | ||
| Rat, Rabbit | Embryo-fetal Development | No embryotoxic effects observed. | ||
| Mouse | Pre- and Post-natal Development | Increased peripartum pup mortality at 3.6 times MRHD exposure. | ||
| Otilonium bromide | Rat, Rabbit | Embryotoxicity/Teratogenicity | No embryotoxicity or teratogenic effects observed at doses up to 60 mg/kg. |
MRHD: Maximum Recommended Human Dose
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on regulatory guidelines, the following are general methodologies for key preclinical toxicology studies.
General Experimental Workflow for Preclinical Toxicology Assessment
Figure 2: General workflow for preclinical toxicology studies.
1. Acute Toxicity Studies:
-
Objective: To determine the median lethal dose (LD50) and the maximum tolerated dose (MTD) after a single administration.
-
General Protocol: The test substance is administered to animals (commonly rodents) in single, escalating doses. Clinical signs, body weight changes, and mortality are observed for a defined period (e.g., 14 days). A gross necropsy is performed on all animals.
2. Repeated-Dose Toxicity Studies:
-
Objective: To characterize the toxicological profile following repeated administration and to determine the No-Observed-Adverse-Effect Level (NOAEL).
-
General Protocol: The test substance is administered daily to animals (rodents and a non-rodent species) for a specified duration (e.g., 28 days, 90 days, or longer). Parameters monitored include clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.
3. Genotoxicity Assays:
-
Objective: To assess the potential of a substance to induce genetic mutations or chromosomal damage.
-
General Protocol: A battery of tests is typically conducted, including:
-
Ames test (in vitro): Evaluates the ability of the substance to induce mutations in bacterial strains.
-
Chromosomal aberration test (in vitro): Assesses the potential to cause structural chromosomal damage in mammalian cells.
-
Micronucleus test (in vivo): Detects damage to chromosomes or the mitotic apparatus in hematopoietic cells of rodents.
-
4. Carcinogenicity Bioassays:
-
Objective: To evaluate the tumorigenic potential of a substance after long-term administration.
-
General Protocol: The substance is administered daily to rodents for a major portion of their lifespan (e.g., 24 months). A complete histopathological examination of all organs and tissues is conducted to identify any increase in tumor incidence.
5. Reproductive and Developmental Toxicity Studies:
-
Objective: To assess the potential adverse effects on fertility, pregnancy, and offspring development.
-
General Protocol: These studies typically involve three segments:
-
Fertility and early embryonic development: Evaluates effects on male and female reproductive functions.
-
Embryo-fetal development (teratogenicity): Assesses effects on the developing fetus during organogenesis.
-
Pre- and postnatal development: Examines effects on the offspring from conception through weaning and sexual maturation.
-
Conclusion
References
A Comparative Analysis of Zamifenacin and Other M3 Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the M3 muscarinic antagonist Zamifenacin against other prominent M3 antagonists: Darifenacin, Solifenacin, Oxybutynin, and Tolterodine. The information presented herein is curated to assist researchers and drug development professionals in understanding the nuanced differences in the pharmacological profiles of these compounds. This analysis is supported by experimental data from preclinical studies, focusing on binding affinities and functional potencies.
Executive Summary
Muscarinic M3 receptors are a critical target in the development of therapeutics for conditions characterized by smooth muscle hyperactivity, such as overactive bladder (OAB) and irritable bowel syndrome (IBS). While numerous M3 antagonists are available, they exhibit varying degrees of selectivity and potency, which can significantly impact their clinical efficacy and side-effect profiles. This guide delves into a head-to-head comparison of Zamifenacin with other key M3 antagonists, presenting quantitative data in a clear, tabular format, detailing experimental methodologies, and visualizing key pathways and workflows to facilitate a comprehensive understanding.
Comparative Pharmacological Data
The following tables summarize the binding affinities (pKi) and functional potencies (pA2) of Zamifenacin and its comparators for the M3 muscarinic receptor, along with their affinities for other muscarinic receptor subtypes to illustrate their selectivity profiles.
Table 1: Muscarinic Receptor Binding Affinities (pKi)
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) | M3/M2 Selectivity Ratio |
| Zamifenacin | 7.90[1] | 7.93[1] | 8.52[1] | 7.78[1] | - | ~0.4 |
| Darifenacin | 8.2[2] | 7.4 | 9.1 | 7.3 | 8.0 | ~50 |
| Solifenacin | 7.6 | 6.8 | 8.0 | 7.0 | 7.5 | ~16 |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | ~13 |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | ~3 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The M3/M2 Selectivity Ratio is calculated from the antilog of the difference between the M3 and M2 pKi values. Data for Solifenacin is compiled from various sources and represents an approximate consensus.
Table 2: Functional Antagonist Potency (pA2)
| Compound | Tissue/Cell Line | Agonist | pA2 Value |
| Zamifenacin | Guinea Pig Ileum | Carbachol | 9.27 |
| Darifenacin | Guinea Pig Ileum | Carbachol | 9.4 |
| Oxybutynin | Guinea Pig Bladder | Carbachol | 8.5 |
| Tolterodine | Guinea Pig Bladder | Carbachol | 8.6 |
M3 Receptor Signaling Pathway
Activation of the M3 muscarinic receptor, a Gq/11 protein-coupled receptor, initiates a well-defined signaling cascade. The binding of an agonist, such as acetylcholine, triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets that ultimately result in smooth muscle contraction.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the M3 muscarinic receptor.
Materials:
-
Membrane preparations from cells stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compounds (Zamifenacin and comparators).
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]-NMS (at a concentration close to its Kd), and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add atropine.
-
Equilibration: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Schild Analysis)
Objective: To determine the functional potency (pA2) of a competitive antagonist.
Materials:
-
Isolated tissue preparation expressing M3 receptors (e.g., guinea pig ileum or bladder strips).
-
Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isotonic transducer and data acquisition system.
-
Agonist: Carbachol or acetylcholine.
-
Antagonist: Test compound (Zamifenacin or comparators).
Procedure:
-
Tissue Preparation: Mount the isolated tissue strip in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes), with regular washing.
-
Control Agonist Concentration-Response Curve: Cumulatively add increasing concentrations of the agonist to the organ bath and record the contractile response until a maximal response is achieved.
-
Washing: Thoroughly wash the tissue to return to baseline.
-
Antagonist Incubation: Add a fixed concentration of the antagonist to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibration.
-
Second Agonist Concentration-Response Curve: In the continued presence of the antagonist, generate a second agonist concentration-response curve.
-
Repeat: Repeat steps 4-6 with at least two other concentrations of the antagonist.
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.
-
Discussion and Conclusion
The data presented in this guide highlights the distinct pharmacological profiles of Zamifenacin and other M3 muscarinic antagonists.
-
Binding Affinity and Selectivity: Darifenacin exhibits the highest binding affinity for the M3 receptor (pKi 9.1) and a significant selectivity over the M2 receptor. Zamifenacin and Oxybutynin also show high affinity for the M3 receptor, while Tolterodine has a slightly lower affinity and is less selective. The selectivity for the M3 receptor over the M2 receptor is a critical parameter, as M2 receptor antagonism in the heart can lead to undesirable cardiovascular side effects. In this regard, Darifenacin and Solifenacin demonstrate a more favorable selectivity profile compared to Zamifenacin, Oxybutynin, and Tolterodine.
-
Functional Potency: In functional assays, Zamifenacin and Darifenacin demonstrate very high potency in inhibiting M3 receptor-mediated smooth muscle contraction in the guinea pig ileum, with pA2 values of 9.27 and 9.4, respectively. Oxybutynin and Tolterodine also show high potency in the guinea pig bladder. The choice of tissue for these assays is significant, as the receptor environment can influence antagonist potency. The high potency of Zamifenacin in the ileum suggests its potential therapeutic utility in gastrointestinal disorders.
References
Comparative Cross-Reactivity Analysis of Zamifenacin Fumarate and Other M3 Selective Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of Zamifenacin fumarate and other prominent M3 selective muscarinic antagonists, including Darifenacin, Solifenacin, and Otilonium bromide. The data presented is intended to assist researchers in evaluating the selectivity of these compounds and understanding their potential for off-target effects.
Introduction
This compound is a potent and selective antagonist of the muscarinic M3 receptor, a key target in the regulation of smooth muscle contraction and glandular secretion.[1][2] Its selectivity is a critical attribute, as cross-reactivity with other muscarinic receptor subtypes (M1, M2, M4, M5) or other receptor families can lead to undesirable side effects. This guide compares the binding affinities of Zamifenacin with other M3-selective antagonists, providing a quantitative basis for assessing their relative selectivity.
Muscarinic Receptor Binding Profiles
The following table summarizes the binding affinities (pKi or Ki values) of this compound and its comparators for the five muscarinic receptor subtypes. The data has been compiled from various in vitro radioligand binding studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound | M1 Affinity | M2 Affinity | M3 Affinity | M4 Affinity | M5 Affinity | Selectivity (M3 vs. M2) | Reference |
| Zamifenacin | pKi: 7.90 | pKi: 7.93 | pKi: 8.52 | pKi: 7.78 | - | ~4-fold | [3] |
| Darifenacin | pKi: 8.2 | pKi: 7.4 | pKi: 9.1 | pKi: 7.3 | pKi: 8.0 | ~50-fold | [4] |
| Solifenacin | Ki: 26 nM | Ki: 170 nM | Ki: 12 nM | Ki: 110 nM | Ki: 31 nM | ~14-fold | [5] |
| Otilonium Bromide | High Affinity | High Affinity | Moderate Affinity | High Affinity | High Affinity | Low |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Ki values are presented in nanomolar (nM), where a lower value indicates higher affinity. Selectivity is calculated as the ratio of Ki(M2)/Ki(M3) or as the antilog of the difference in pKi values.
Cross-Reactivity with Non-Muscarinic Receptors
While the primary focus is on muscarinic receptor selectivity, any known interactions with other receptor systems are crucial for a comprehensive safety and efficacy profile.
-
Zamifenacin: Limited public data is available on the broad cross-reactivity of Zamifenacin against a panel of non-muscarinic receptors.
-
Darifenacin: Some evidence suggests that Darifenacin may influence non-muscarinic pathways in the urinary bladder, independent of its M3 receptor blockade.
-
Otilonium Bromide: This compound exhibits a more complex pharmacological profile, with known interactions with tachykinin NK2 receptors and L-type calcium channels, contributing to its spasmolytic effects.
Experimental Protocols
The binding affinity data presented in this guide were primarily generated using in vitro radioligand binding assays. Below is a generalized protocol representative of the methodologies employed in the cited studies.
Objective: To determine the binding affinity of a test compound (e.g., Zamifenacin) for muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]N-methyl-scopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test Compounds: this compound and other comparators.
-
Assay Buffer: Typically a HEPES-based buffer (e.g., 20 mM HEPES, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the desired muscarinic receptor subtype to confluence.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]NMS) at a concentration near its Kd, and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).
-
Incubate the plates at a controlled temperature (e.g., 20-25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioactivity.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the general muscarinic receptor signaling pathway and the experimental workflow for a radioligand binding assay.
Caption: Muscarinic M3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zamifenacin (UK-76, 654) a potent gut M3 selective muscarinic antagonist, reduces colonic motor activity in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the interaction of zamifenacin at muscarinic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Zamifenacin and Solifenacin in Bladder Smooth Muscle Assays
This guide provides a detailed comparison of zamifenacin fumarate and solifenacin, two competitive muscarinic receptor antagonists, focusing on their interactions within bladder smooth muscle. The information is intended for researchers, scientists, and professionals in drug development, offering objective data from in vitro studies to delinate the pharmacological profiles of these compounds.
Introduction
Zamifenacin and solifenacin are both muscarinic antagonists that have been investigated for their effects on smooth muscle. Solifenacin is a well-established treatment for overactive bladder (OAB), a condition characterized by urinary urgency and frequency.[1][2][3] Zamifenacin has also been identified as a potent M3 selective muscarinic antagonist.[4][5] Understanding their respective affinities for muscarinic receptor subtypes and their functional potencies in bladder tissue is crucial for evaluating their therapeutic potential and selectivity. The bladder's detrusor smooth muscle contains a mix of muscarinic receptor subtypes, primarily M2 and M3, with the M3 subtype being the main mediator of contraction.
Quantitative Data Comparison
The following tables summarize the binding affinities and functional potencies of zamifenacin and solifenacin for various muscarinic receptor subtypes.
Table 1: Muscarinic Receptor Binding Affinities (pKi / Ki)
| Compound | Receptor Subtype | pKi / Ki Value | Tissue/System Source |
| Zamifenacin | M1 | 7.90 ± 0.08 (pKi) | Rat cerebral cortex |
| M2 | 7.93 ± 0.13 (pKi) | Rat myocardium | |
| M3 | 8.52 ± 0.04 (pKi) | Rat submaxillary gland | |
| M4 | 7.78 ± 0.04 (pKi) | Rabbit lung | |
| Solifenacin | M1 | 26 nM (Ki) | Human (recombinant) |
| M2 | 170 nM (Ki) | Human (recombinant) | |
| M3 | 12 nM (Ki) | Human (recombinant) | |
| M4 | 110 nM (Ki) | Human (recombinant) | |
| M5 | 31 nM (Ki) | Human (recombinant) | |
| Bladder | 7.38 (pKi) | Mouse | |
| Bladder Urothelium | 64.3 nM (Ki) | Rat | |
| Detrusor Muscle | 56.4 nM (Ki) | Rat |
Note: pKi is the negative logarithm of the Ki (inhibitory constant). A higher pKi value indicates a higher binding affinity. Ki values are presented in nanomolar (nM) units, where a lower value indicates higher affinity.
Table 2: Functional Antagonist Potency (pA2)
| Compound | Tissue Preparation | Agonist Used | pA2 Value |
| Zamifenacin | Guinea-pig urinary bladder (M3) | Not Specified | 7.57 ± 0.15 |
| Guinea-pig ileum (M3) | Not Specified | 9.31 ± 0.06 | |
| Solifenacin | Isolated rat urinary bladder | Carbachol | 7.44 ± 0.09 |
Note: The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.
Signaling Pathways in Bladder Smooth Muscle Contraction
The contraction of the urinary bladder's detrusor muscle is primarily initiated by the release of acetylcholine from parasympathetic nerves, which then activates muscarinic receptors on the smooth muscle cells. While both M2 and M3 receptor subtypes are present, the M3 receptor is considered the primary mediator of bladder contraction.
The signaling cascade is complex. The prototypical pathway for M3 receptors involves coupling to Gq proteins, which activates phospholipase C (PLC). However, this pathway appears to contribute only minimally to the actual contraction. The more significant pathway for muscarinic receptor-mediated bladder contraction involves the influx of calcium through voltage-operated Ca2+ channels and the activation of the RhoA/Rho kinase pathway. Both M2 and M3 receptors contribute to this RhoA activation. M2 receptors, which are more numerous than M3 receptors in the bladder, can also contribute to contraction indirectly by inhibiting the relaxation signals that are normally mediated by β-adrenoceptors.
Muscarinic receptor signaling pathways in bladder smooth muscle.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and functional assays using isolated bladder strips.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the ability of zamifenacin or solifenacin to displace a radiolabeled ligand from muscarinic receptors.
-
Materials:
-
Tissue homogenates containing muscarinic receptors (e.g., from rat bladder detrusor muscle or cells expressing cloned human receptors).
-
A radiolabeled muscarinic antagonist, such as [N-methyl-3H]scopolamine ([3H]NMS).
-
Test compounds (zamifenacin, solifenacin) at various concentrations.
-
Incubation buffer, glass fiber filters, and a scintillation counter.
-
-
Procedure:
-
Membrane preparations are incubated with a fixed concentration of the radioligand ([3H]NMS).
-
Increasing concentrations of the unlabeled test compound (the "competitor," e.g., solifenacin) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
In Vitro Bladder Strip Functional Assay
This assay measures the functional potency (pA2) of an antagonist by assessing its ability to inhibit agonist-induced muscle contraction.
-
Objective: To determine the potency of zamifenacin or solifenacin in antagonizing contractions of bladder smooth muscle induced by a muscarinic agonist.
-
Materials:
-
Urinary bladders from laboratory animals (e.g., rats, guinea pigs).
-
Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.
-
Organ bath system with isometric force transducers.
-
A muscarinic agonist (e.g., carbachol).
-
Test compounds (zamifenacin, solifenacin).
-
-
Procedure:
-
Animals are euthanized, and the urinary bladders are excised and placed in cold Krebs solution.
-
Strips of detrusor muscle are prepared and mounted in an organ bath filled with warm (37°C), aerated Krebs solution.
-
One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
The tissue is allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve is generated for the agonist (carbachol) to establish a baseline contractile response.
-
The tissue is washed, and then incubated with a fixed concentration of the antagonist (e.g., solifenacin) for a set period.
-
The agonist concentration-response curve is repeated in the presence of the antagonist. This will typically cause a rightward shift in the curve.
-
Steps 6 and 7 are repeated with increasing concentrations of the antagonist.
-
The magnitude of the rightward shift is used to calculate the pA2 value via a Schild plot analysis, providing a measure of the antagonist's potency.
-
Workflow for in vitro bladder strip functional assay.
Summary and Conclusion
Both zamifenacin and solifenacin act as competitive antagonists at muscarinic receptors.
-
Zamifenacin demonstrates high affinity for the M3 receptor subtype in binding assays, with a pKi of 8.52. Its functional potency in guinea pig urinary bladder (pA2 of 7.57) confirms its antagonistic action in this tissue. The data suggest a selectivity for M3 over M2 receptors.
-
Solifenacin also shows a higher affinity for the M3 receptor (Ki of 12 nM) compared to other muscarinic subtypes in studies with recombinant human receptors. Its functional potency in rat bladder strips (pA2 of 7.44) is comparable to that of zamifenacin in guinea pig bladder. Studies have confirmed that solifenacin binds with high affinity to muscarinic receptors in both the detrusor muscle and the urothelium of the bladder.
References
- 1. Muscarinic Receptor Binding in Rat Bladder Urothelium and Detrusor Muscle by Intravesical Solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The efficacy and safety of solifenacin in patients with overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical and clinical pharmacology of selective muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Confirming M3 Receptor Blockade by Zamifenacin In Vivo: A Comparative Guide to Functional Readouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo functional readouts to confirm the M3 receptor blockade of Zamifenacin. It details experimental methodologies and presents comparative data for other known M3 receptor antagonists, offering a framework for preclinical evaluation.
Introduction to Zamifenacin and M3 Receptor Blockade
Zamifenacin (UK-76,654) is a potent and selective antagonist of the muscarinic M3 receptor.[1][2] M3 receptors are critical in mediating smooth muscle contraction in various organs, including the gastrointestinal tract, urinary bladder, and airways, as well as regulating salivary secretion and pupillary constriction. Consequently, M3 receptor antagonists are a key therapeutic class for conditions such as irritable bowel syndrome (IBS) and overactive bladder (OAB).[3] Zamifenacin has shown selectivity for M3 receptors in the gut, inhibiting gastrointestinal motility with a favorable profile regarding common anticholinergic side effects like dry mouth.[2][3]
Confirming the in vivo efficacy and selectivity of a novel M3 antagonist like Zamifenacin requires robust functional assays that provide clear, translatable readouts of M3 receptor blockade. This guide focuses on three well-established in vivo functional assays: inhibition of pilocarpine-induced salivation, modulation of bladder contractility via cystometry, and measurement of pupillary response. While specific in vivo dose-response data for Zamifenacin in these particular assays is not extensively available in public literature, this guide provides detailed protocols and comparative data from established M3 antagonists such as darifenacin, solifenacin, tolterodine, and oxybutynin to serve as a benchmark for evaluating novel compounds.
M3 Receptor Signaling Pathway
Activation of the M3 muscarinic receptor by acetylcholine initiates a signaling cascade that leads to smooth muscle contraction and glandular secretion. The following diagram illustrates this pathway.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Comparative In Vivo Functional Assays
This section details the experimental protocols for three key in vivo functional readouts and presents comparative data for established M3 antagonists.
Inhibition of Pilocarpine-Induced Salivation
This assay is a direct measure of M3 receptor blockade in the salivary glands. Pilocarpine, a muscarinic agonist, stimulates saliva production primarily through M3 receptors.
Experimental Protocol:
-
Animal Model: Male ICR mice or Wistar rats are commonly used.
-
Acclimatization: Animals are acclimatized to the experimental conditions to minimize stress-induced variations in salivation.
-
Drug Administration: The test compound (e.g., Zamifenacin) or a reference antagonist is administered orally (p.o.) or intravenously (i.v.) at various doses. A vehicle control group is included.
-
Pilocarpine Challenge: At a predetermined time after drug administration (e.g., 30-60 minutes), pilocarpine (e.g., 4 µmol/kg, i.p.) is injected to induce salivation.
-
Saliva Collection: Immediately after pilocarpine injection, pre-weighed cotton balls are placed in the animal's mouth for a fixed period (e.g., 15 minutes).
-
Quantification: The cotton balls are re-weighed, and the amount of saliva secreted is calculated.
-
Data Analysis: The inhibitory effect of the antagonist is expressed as a percentage reduction in pilocarpine-induced salivation compared to the vehicle-treated group. Dose-response curves are generated to determine the ID50 (the dose required to inhibit salivation by 50%).
Experimental Workflow:
Caption: Pilocarpine-Induced Salivation Assay Workflow.
Comparative Data:
| Compound | Animal Model | Route | ID50 (mg/kg) | Reference |
| Zamifenacin | - | - | Data not available | - |
| Darifenacin | Rat | p.o. | ~10 | |
| Solifenacin | Rat | i.v. | >1 | |
| Oxybutynin | Rat | i.v. | ~0.1 | |
| Tolterodine | Rat | i.v. | ~0.1 |
Note: Data is compiled from various sources and experimental conditions may differ.
Inhibition of Bladder Contraction (Cystometry)
Cystometry is the gold standard for assessing bladder function in vivo. It measures changes in bladder pressure in response to filling and emptying, providing a direct functional readout of M3 receptor antagonism on the detrusor muscle.
Experimental Protocol:
-
Animal Model: Female Sprague-Dawley rats are commonly used.
-
Surgical Preparation: A catheter is implanted into the bladder dome and exteriorized at the nape of the neck. For conscious cystometry, animals are allowed to recover for several days. For anesthetized models, the experiment is performed under anesthesia (e.g., urethane).
-
Cystometry Setup: The bladder catheter is connected to a pressure transducer and an infusion pump.
-
Bladder Filling: Saline is infused into the bladder at a constant rate (e.g., 10 ml/hr) to induce rhythmic bladder contractions (micturition cycles).
-
Drug Administration: The test compound or reference antagonist is administered intravenously or intraduodenally.
-
Data Acquisition: Bladder pressure is continuously recorded. Key parameters include micturition pressure (amplitude of contractions), bladder capacity (volume at which micturition occurs), and frequency of contractions.
-
Data Analysis: The inhibitory effect of the antagonist on bladder contraction is quantified by the reduction in micturition pressure or the increase in bladder capacity. Dose-response curves are generated to determine the ID50.
Experimental Workflow:
Caption: In Vivo Cystometry Workflow.
Comparative Data:
| Compound | Animal Model | Route | ID50 (nmol/kg) | Reference |
| Zamifenacin | - | - | Data not available | - |
| Darifenacin | Rat | i.v. | 236 ± 144 | |
| Tolterodine | Rat | i.v. | 94 ± 20 | |
| Oxybutynin | Rat | i.v. | 175 ± 89 | |
| Atropine | Rat | i.v. | 14 ± 4 |
Note: Data is presented as mean ± SD.
Measurement of Pupillary Response
M3 receptors in the iris sphincter muscle mediate pupillary constriction (miosis). Antagonism of these receptors leads to pupillary dilation (mydriasis), providing a non-invasive functional readout.
Experimental Protocol:
-
Animal Model: Mice (e.g., C57BL/6) or rabbits are suitable models.
-
Baseline Measurement: The baseline pupil diameter is measured under controlled lighting conditions using a digital pupillometer or a camera with image analysis software.
-
Drug Administration: The test compound is administered systemically (e.g., p.o., i.v.) or topically to the eye.
-
Pupil Diameter Measurement: Pupil diameter is measured at multiple time points after drug administration.
-
Data Analysis: The change in pupil diameter from baseline is calculated. For systemic administration, dose-response relationships can be established. For topical administration, the duration and magnitude of mydriasis are key parameters.
Logical Relationship for Confirming M3 Blockade:
Caption: Logic for Confirming M3 Blockade via Pupillary Response.
Comparative Data:
| Compound | Study Population | Route | Effect on Pupil Diameter | Reference |
| Zamifenacin | - | - | Data not available | - |
| Solifenacin | Human (OAB patients) | Oral | Significant increase in scotopic and mesopic pupil diameters | |
| Darifenacin | Human (OAB patients) | Oral | No significant change observed | |
| Propiverine | Human (OAB patients) | Oral | Significant increase |
Note: The lack of effect of darifenacin on pupil diameter in this study may be dose-related or reflect its selectivity profile.
Conclusion
The in vivo functional assays described in this guide—inhibition of pilocarpine-induced salivation, cystometry, and pupillary response measurement—provide a robust framework for characterizing the M3 receptor antagonist activity of novel compounds like Zamifenacin. While direct, publicly available dose-response data for Zamifenacin in these specific assays is limited, the provided protocols and comparative data for established M3 antagonists offer a valuable resource for designing and interpreting preclinical studies. By employing these functional readouts, researchers can effectively confirm in vivo M3 receptor blockade, assess tissue selectivity, and build a comprehensive pharmacological profile to support further drug development.
References
- 1. Zamifenacin fumarate | CAS 127308-98-9 | UK 76654 | Tocris Bioscience [tocris.com]
- 2. Zamifenacin (UK-76, 654) a potent gut M3 selective muscarinic antagonist, reduces colonic motor activity in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical and clinical pharmacology of selective muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Zamifenacin Fumarate
This document provides crucial guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Zamifenacin fumarate. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure laboratory safety and minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound may cause irritation to the eyes, skin, and respiratory tract. While specific occupational exposure limits have not been established, it is prudent to handle this active pharmaceutical ingredient (API) with appropriate caution to minimize direct contact and aerosol formation.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification/Standard | Rationale |
| Eye/Face Protection | Safety Glasses | ANSI Z87.1 or equivalent | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene (double-gloving recommended) | Prevents skin contact. Zamifenacin contains a piperidine moiety; nitrile shows good resistance to piperidine. |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Fume Hood | Maintained and certified | To be used whenever handling the solid compound to avoid inhalation of dust. |
Glove Selection and Chemical Resistance
Due to the piperidine structure within this compound, glove selection is critical. The following table summarizes the chemical resistance of recommended glove materials to piperidine, which serves as a relevant chemical analog.
| Glove Material | Thickness | Breakthrough Time (Piperidine) | Permeation Level |
| Butyl Rubber | 0.7 mm | > 480 minutes | Level 6 |
| Nitrile Rubber (NBR) | > 0.3 mm | > 120 minutes | Level 4 |
Note: This data is for piperidine and should be used as a guideline. For prolonged or high-concentration work, Butyl rubber gloves are recommended. For splash protection, nitrile gloves are adequate.
Operational and Disposal Plans
A clear, step-by-step workflow is essential for safely handling this compound from receipt to disposal.
Experimental Workflow for Handling this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
